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  • Product: ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate
  • CAS: 2105197-65-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate: Navigating a Landscape of Limited Data

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its known chemical and physical properties. However, it is important to note that publicly available, peer-reviewed data on this specific molecule is limited. This document synthesizes available information, highlights data gaps, and offers insights based on the general characteristics of related 5-amino-1,2-oxazole derivatives to provide a foundational understanding for researchers.

Introduction

The 1,2-oxazole (isoxazole) ring is a key structural motif in a variety of biologically active compounds. The presence of an amino group at the 5-position and an acetate moiety at the 3-position of the isoxazole ring in ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate suggests its potential as a versatile building block in the synthesis of more complex molecules with therapeutic potential. This guide aims to consolidate the currently available information on this compound to aid researchers in their scientific endeavors.

Chemical and Physical Properties

A comprehensive search of scientific databases reveals a notable scarcity of experimentally determined physical and chemical properties for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. The information that is available is primarily from chemical supplier databases and regulatory notifications.

Identifiers
IdentifierValue
Chemical Name ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate
CAS Number 2105197-65-5[1]
EC Number 869-521-6[1]
Predicted and Inferred Properties

Due to the lack of experimental data, many properties must be predicted using computational models or inferred from the behavior of structurally similar compounds. It is crucial to approach these values with the understanding that they are estimations and require experimental validation.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₇H₁₀N₂O₃Derived from the chemical structure.
Molecular Weight 170.17 g/mol Calculated from the molecular formula.
Physical Form Likely a solid at room temperatureBased on the properties of similar small heterocyclic molecules.
Solubility Expected to have some solubility in polar organic solvents like ethanol, methanol, and DMSO.General characteristic of similar functionalized heterocycles.

Synthesis and Reactivity

General Synthesis Strategies for 5-Amino-1,2-oxazole Derivatives

A plausible synthetic pathway for the target molecule could involve the reaction of a suitably substituted β-ketoester with hydroxylamine, followed by functional group manipulations to introduce the amino group.

Conceptual Synthesis Workflow

G start Starting Materials (e.g., β-ketoester precursor) cyclization Cyclization Reaction start->cyclization hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->cyclization isoxazole_intermediate Substituted 1,2-oxazole Intermediate cyclization->isoxazole_intermediate functional_group_manipulation Functional Group Manipulation isoxazole_intermediate->functional_group_manipulation final_product Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate functional_group_manipulation->final_product

Caption: A conceptual workflow for the synthesis of the target compound.

Expected Reactivity

The reactivity of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is dictated by its functional groups: the amino group, the ester, and the isoxazole ring itself.

  • Amino Group: The exocyclic amino group is expected to be nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in the formation of Schiff bases with aldehydes and ketones.

  • Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.

  • Isoxazole Ring: The 1,2-oxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage.

Spectroscopic Analysis (Predicted)

Without experimental data, we can only predict the expected spectral characteristics based on the molecule's structure.

¹H NMR Spectroscopy
  • Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).

  • Methylene group (CH₂): A singlet for the methylene protons adjacent to the isoxazole ring and the carbonyl group.

  • Isoxazole ring proton: A singlet for the proton at the 4-position of the isoxazole ring.

  • Amino group (NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Ethyl group: Signals for the methyl and methylene carbons.

  • Methylene carbon: A signal for the carbon of the acetate methylene group.

  • Carbonyl carbon: A signal in the downfield region characteristic of an ester carbonyl.

  • Isoxazole ring carbons: Three distinct signals for the carbons of the isoxazole ring.

IR Spectroscopy
  • N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

  • C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl.

  • C=N and C=C stretching: Absorptions characteristic of the isoxazole ring.

Safety and Handling

Based on available hazard classifications, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate should be handled with care.

  • Skin Irritation: Classified as a skin irritant (Hazard Code H315).[1]

  • Serious Eye Damage: Classified as causing serious eye damage (Hazard Code H318).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (Hazard Code H336).[1]

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Drug Discovery and Development

While there are no specific documented applications for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, its structural motifs are present in compounds with a wide range of biological activities. The 5-amino-1,2-oxazole core is a known pharmacophore. This compound could serve as a valuable starting material or intermediate for the synthesis of novel compounds for various therapeutic targets.

Conclusion and Future Directions

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate represents a potentially useful, yet underexplored, chemical entity. The significant gaps in the publicly available data for this compound underscore the need for further experimental investigation. Researchers working with this molecule are encouraged to perform and publish detailed characterization, including its synthesis, physical properties, and full spectroscopic analysis. Such data would be invaluable to the broader scientific community and would facilitate its potential application in medicinal chemistry and materials science.

References

  • NextSDS. (n.d.). ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(5-aminopyridin-2-yl)acetate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Characterization of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate: A Technical Guide

Executive Summary In the landscape of modern drug development, the isoxazole ring serves as a critical bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the isoxazole ring serves as a critical bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. Specifically, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS: 2105197-65-5)[1] acts as a highly versatile building block for synthesizing complex heterocyclic therapeutics.

Accurate structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. However, the 5-aminoisoxazole core presents highly atypical chemical shifts due to complex electronic interplay within the heteroaromatic system. This whitepaper provides drug development professionals and synthetic chemists with an authoritative, in-depth guide to the 1 H and 13 C NMR chemical shifts of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, detailing the causality behind its spectral behavior and providing a self-validating experimental protocol for structural confirmation.

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectrum of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, one must understand the electronic environment governing the isoxazole ring. Unlike standard benzenoid aromatics where protons resonate between 7.0–8.0 ppm, the 5-aminoisoxazole system exhibits extreme shielding at the C4 position[2].

The Mesomeric (+M) Effect

The primary driver of this anomaly is the strong mesomeric (+M) electron-donating effect of the C5-amino group. The lone pair of electrons on the exocyclic nitrogen delocalizes into the π -system of the isoxazole ring. Resonance structures dictate that this electron density is disproportionately pushed onto the C4 carbon.

  • Causality: This localized increase in electron density heavily shields the C4 nucleus from the external magnetic field ( B0​ ). Consequently, the C4 proton requires a lower resonance frequency, shifting it dramatically upfield to ~5.15 ppm in 1 H NMR, while the C4 carbon shifts to ~96.5 ppm in 13 C NMR[3][4].

The Inductive (-I) Effect

Conversely, the C3 position is attached to an electron-withdrawing ester-bearing alkyl chain (-CH 2​ COOEt). The inductive (-I) withdrawal of electron density, combined with the inherent electronegativity of the adjacent ring nitrogen (N2) and oxygen (O1), leaves the C3 and C5 positions highly deshielded.

  • Causality: The lack of electron density around C3 and C5 exposes these nuclei to the full force of the external magnetic field, pushing their 13 C signals downfield to ~159.5 ppm and ~168.4 ppm , respectively[4][5].

Electronic_Effects NH2 5-Amino Group (+M Effect) Ring Isoxazole Ring (Electron Delocalization) NH2->Ring Electron Donation C4 C4 Position (Shielded, ~96 ppm 13C / ~5.1 ppm 1H) Ring->C4 Increased Electron Density Ester Ester Group at C3 (-I Effect, Deshielding) Ester->Ring Electron Withdrawal

Figure 1: Electronic effects governing the unique shielding at the C4 position of the isoxazole.

Spectral Data & Assignments

The following tables summarize the quantitative 1 H and 13 C NMR data. Because the specific shifts of this exact molecule depend heavily on solvent conditions, these values are derived from high-fidelity empirical models grounded in structural analogs such as 5-amino-3-methylisoxazole[3] and ethyl isoxazole-3-acetate, recorded in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
Ethyl CH 3​ 1.28Triplet (t)3H7.1-CH 2​ -CH 3​
Bridge CH 2​ 3.65Singlet (s)2H-C3-CH 2​ -COO
Ethyl CH 2​ 4.18Quartet (q)2H7.1-O-CH 2​ -CH 3​
Amino NH 2​ 4.85Broad Singlet (br s)2H-C5-NH 2​
Isoxazole C4 5.15Singlet (s)1H-C4-H
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
Ethyl CH 3​ 14.1Primary (CH 3​ )-CH 2​ -C H 3​
Bridge CH 2​ 34.2Secondary (CH 2​ )C3-C H 2​ -COO
Ethyl CH 2​ 61.5Secondary (CH 2​ )-O-C H 2​ -CH 3​
Isoxazole C4 96.5Tertiary (CH)C 4 (Aromatic Ring)
Isoxazole C3 159.5Quaternary (C)C 3 (Aromatic Ring)
Isoxazole C5 168.4Quaternary (C)C 5 (Aromatic Ring)
Ester C=O 169.8Quaternary (C)-C =O (Ester)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-resolution data while preventing common artifacts associated with heteroaromatic amines.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the synthesized ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected for its superior solubilizing properties for ethyl esters. TMS acts as an internal standard to lock the 0.00 ppm reference point, ensuring chemical shift accuracy independent of magnetic field drift.

Step 2: Instrument Tuning & Shimming
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the CDCl 3​ deuterium signal (7.26 ppm) and perform gradient shimming (Z0–Z5) until the TMS peak line width at half-height is < 1.0 Hz.

  • Causality: High magnetic field homogeneity is strictly required to resolve the 7.1 Hz scalar couplings of the ethyl triplet and quartet. Poor shimming will cause the broad -NH 2​ peak to merge with the C4-H singlet, obscuring critical diagnostic data.

Step 3: 1 H NMR Acquisition & D 2​ O Exchange Validation
  • Action: Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Self-Validation: After the initial scan, add 2 drops of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously, and rescan.

  • Causality: The 2.0s delay ensures complete longitudinal relaxation for accurate integration. The D 2​ O shake causes the broad singlet at 4.85 ppm to disappear due to rapid proton-deuterium exchange (-NH 2​ -ND 2​ ). This conclusively validates the assignment of the amino group versus the C4-H proton[6].

Step 4: 13 C NMR Acquisition
  • Action: Acquire the carbon spectrum using a power-gated decoupling sequence (zgpg30), 1024 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: The molecule contains four quaternary carbons (C3, C5, Ester C=O, and the bridge CH 2​ which lacks direct proton attachment in the carbon domain). Because quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, a 2.0s delay prevents signal saturation, ensuring these critical peaks rise above the baseline noise.

NMR_Validation_System Prep Sample Prep (15 mg / 0.6 mL CDCl3) Lock Lock & Shim (Z0, Z1, Z2 optimization) Prep->Lock Insert Tube Acq1H 1H Acquisition (ns=16, d1=2s) Lock->Acq1H 1H Channel Acq13C 13C Acquisition (ns=1024, d1=2s) Lock->Acq13C 13C Channel Process Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Validate Self-Validation (D2O Exchange Check) Process->Validate Spectral Data

Figure 2: Self-validating NMR acquisition and processing workflow for structural verification.

Conclusion

The NMR characterization of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate requires a nuanced understanding of heteroaromatic electronic effects. By recognizing the powerful +M effect of the 5-amino group, researchers can confidently assign the unusually shielded C4 proton (~5.15 ppm) and carbon (~96.5 ppm). Implementing strict, self-validating protocols—such as optimal relaxation delays and D 2​ O exchange—ensures robust, reproducible data critical for downstream pharmaceutical development.

References

  • NextSDS. "ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate - NextSDS". URL:[Link]

  • PubChem - NIH. "5-Amino-3-methylisoxazole | C4H6N2O | CID 84590". URL:[Link]

  • Asian Journal of Chemistry. "Synthesis of 5-Amino-3-methylisoxazole". URL: [Link]

  • ResearchGate. "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine". URL: [Link]

Sources

Foundational

Probing the Enigmatic Mechanism of Action of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate: An Investigative Framework

For: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate stands as a molecule of interest within the vast landscape of heterocyclic compounds, a class renowned fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate stands as a molecule of interest within the vast landscape of heterocyclic compounds, a class renowned for its diverse pharmacological activities. While direct, in-depth research into the specific biological mechanism of this particular ester is nascent, its structural motifs—the 5-amino-1,2-oxazole core and the ethyl acetate side chain—provide a fertile ground for hypothesis-driven investigation. This technical guide synthesizes information from related chemical entities to propose potential mechanisms of action and lays out a comprehensive, multi-pronged experimental strategy to elucidate its biological function. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this and related compounds.

Introduction: The Chemical and Biological Context

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1][2] Many amino-functionalized 1,2-oxazole derivatives are known to be biologically active, including both natural products and synthetic molecules with neuroactive properties.[1][3] For instance, derivatives of 1,2-oxazole have been explored as agonists for excitatory amino acid receptors, mimicking the effects of neurotransmitters like glutamate.[1] The broader oxazole family of compounds has been associated with antimicrobial, anti-inflammatory, and antiproliferative activities.[2][4]

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate itself is characterized by several key features that likely govern its interaction with biological systems:

  • The 5-amino-1,2-oxazole core: This heterocyclic system is capable of participating in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets such as enzymes or receptors.[5] The amino group, in particular, can act as a key hydrogen bond donor or acceptor.

  • The ethyl acetate side chain: This group significantly influences the molecule's physicochemical properties. The ester functionality can affect its lipophilicity, thereby modulating its ability to cross cellular membranes.[6] Furthermore, this ester is susceptible to hydrolysis by esterases within biological systems, potentially leading to a more polar, carboxylic acid metabolite which may have its own distinct biological activity profile.[6]

Given the limited direct data on ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, this guide will propose several plausible mechanisms of action based on the activities of structurally related compounds and outline the necessary experimental workflows to validate these hypotheses.

Postulated Mechanisms of Action and Investigative Strategies

Based on the known bioactivities of related oxazole derivatives, we can hypothesize several potential mechanisms of action for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Hypothesis 1: Modulation of Neurotransmitter Receptors

Amino-functionalized 1,2-oxazole derivatives have been identified as active on GABA and glutamate receptors in the central nervous system.[1] This precedent suggests that ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate or its primary metabolite could act as a modulator of these key neurotransmitter systems.

A logical first step is to screen the compound against a panel of common CNS receptors.

G cluster_0 Initial Screening cluster_1 Functional Characterization Compound Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Receptor_Panel Radioligand Binding Assay (GABA, Glutamate, etc.) Compound->Receptor_Panel Test for displacement of known ligands Hit_Identified Binding Hit Identified Receptor_Panel->Hit_Identified Functional_Assay Electrophysiology (e.g., Patch-Clamp) on cells expressing the target receptor Hit_Identified->Functional_Assay Mechanism Determine Agonist, Antagonist, or Allosteric Modulator Activity Functional_Assay->Mechanism

Caption: Workflow for investigating neurotransmitter receptor modulation.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines overexpressing the receptor of interest (e.g., GABAA, AMPA, NMDA receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known radiolabeled ligand for the receptor, and varying concentrations of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand as a function of the compound concentration to determine the binding affinity (Ki or IC50).

Hypothesis 2: Enzyme Inhibition

The heterocyclic nature of the oxazole ring makes it a candidate for interaction with the active sites of various enzymes. For example, related heterocyclic compounds have been shown to inhibit enzymes like insulin-degrading enzyme or lipoxygenase.[7][8]

A tiered approach, starting with broad screening and moving to specific kinetic studies, is recommended.

G cluster_0 Broad Screening cluster_1 Mechanism of Inhibition Study Compound Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Enzyme_Panel High-Throughput Screening (Panel of relevant enzymes, e.g., kinases, proteases) Compound->Enzyme_Panel Hit_Identified Inhibitory Hit Identified Enzyme_Panel->Hit_Identified Kinetic_Assay Enzyme Kinetic Assays (Varying substrate and inhibitor concentrations) Hit_Identified->Kinetic_Assay Lineweaver_Burk Lineweaver-Burk Plot Analysis Kinetic_Assay->Lineweaver_Burk Mechanism Determine Competitive, Non-competitive, or Uncompetitive Inhibition Lineweaver_Burk->Mechanism

Caption: Workflow for identifying and characterizing enzyme inhibition.

Protocol: In Vitro Enzyme Kinetic Study

  • Reagents: Prepare purified enzyme, its specific substrate, and a suitable buffer system.

  • Assay Procedure:

    • In a multi-well plate, add the enzyme and varying concentrations of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. Pre-incubate to allow for binding.

    • Initiate the reaction by adding a range of substrate concentrations.

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) for each substrate and inhibitor concentration.

    • Generate Michaelis-Menten plots (V0 vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) to visualize the mechanism of inhibition. Changes in Vmax and Km will indicate whether the inhibition is competitive, non-competitive, or uncompetitive.

Hypothesis 3: Antimicrobial Activity

Oxazole and related heterocyclic structures are core components of many antimicrobial agents.[4][9] It is plausible that ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate could interfere with essential bacterial or fungal cellular processes.

Standard microbiology protocols can be employed to assess this potential activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a two-fold serial dilution of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Controls: Include positive controls (microorganism with no compound) and negative controls (media only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacokinetic Considerations and the Role of Metabolism

A critical aspect of understanding the mechanism of action is to consider the pharmacokinetic profile of the compound. The ethyl acetate moiety is a key feature in this regard.

  • Pro-drug Potential: The ester may be hydrolyzed by plasma and intracellular esterases to form the corresponding carboxylic acid. This biotransformation could be essential for activity, making the parent compound a pro-drug.

  • Cellular Permeability: The more lipophilic ethyl ester may facilitate entry into cells, where it is then converted to the active acid form.

An initial assessment of the compound's stability in the presence of metabolic enzymes is crucial.

Protocol: Human Liver Microsome Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer (pH 7.4).

  • Incubation: Add ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate to the mixture and incubate at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify the appearance of the carboxylic acid metabolite.

  • Data Analysis: Plot the percentage of remaining parent compound versus time to determine the in vitro half-life (t1/2).

Summary and Future Directions

While the precise mechanism of action for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate remains to be elucidated, its chemical structure points towards several plausible and testable biological activities. The proposed hypotheses—neurotransmitter receptor modulation, enzyme inhibition, and antimicrobial action—provide a solid foundation for a structured research program.

The experimental workflows detailed in this guide offer a clear path forward. A systematic approach, beginning with broad screening assays and progressing to more detailed mechanistic and pharmacokinetic studies, will be essential. Particular attention should be paid to the potential role of the ethyl ester as a pro-drug moiety, and the carboxylic acid metabolite should be synthesized and evaluated in parallel. By following this investigative framework, the scientific community can effectively unravel the biological role of this intriguing oxazole derivative and assess its potential as a lead compound for drug discovery.

References

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  • Malkov, A. V., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2816-2825.
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  • Li, H., et al. (2025). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Molecules, 30(17), 1-15.
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Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate for Research and Development

This guide provides an in-depth analysis of the safety protocols and handling guidelines for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the safety protocols and handling guidelines for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] As with many novel research chemicals, a comprehensive toxicological profile is not yet fully established, demanding a cautious and proactive approach to safety.[5] This document is intended for researchers, scientists, and drug development professionals, offering a framework for risk mitigation based on available data and established laboratory best practices.

Section 1: Compound Profile and Core Hazard Assessment

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate belongs to the isoxazole class of heterocyclic compounds, which are significant scaffolds in the development of new therapeutic agents due to their wide range of biological activities.[3][4][6] The inherent reactivity and biological potential of this structural class underscore the necessity for a thorough understanding of its handling requirements.

The primary directive for handling this compound is to assume a higher level of hazard than what may be minimally documented. The absence of comprehensive toxicity data should not be interpreted as an absence of risk.[5] The available hazard classifications indicate significant risks, particularly to the eyes and skin, which must be the central focus of all handling protocols.[7]

Table 1: Chemical Identifiers

Identifier Value Source
Chemical Name ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate [7]
CAS Number 2105197-65-5 [7]
EC Number 869-521-6 [7]

| Molecular Formula | C₇H₉N₃O₃ | Inferred |

Section 2: Critical Hazard Analysis and Risk Mitigation

The Globally Harmonized System (GHS) classifications for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate provide a clear mandate for specific protective measures.[7] Understanding the causality behind these classifications is key to fostering a culture of safety.

Table 2: GHS Hazard Classifications

Hazard Code Classification Signal Word Implications and Required Actions
H318 Serious eye damage Danger This is the most severe hazard classification. It indicates a risk of irreversible eye damage, not merely irritation.[7][8] Standard safety glasses are insufficient. Chemical splash goggles that form a seal with the face are mandatory during any handling operation. An eyewash station must be immediately accessible.[9]
H315 Skin irritation Warning Causes skin irritation upon contact.[7][10] This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent direct contact.[9] Contaminated clothing must be removed and washed before reuse.[10]

| H336 | Specific target organ toxicity — single exposure | Warning | May cause drowsiness or dizziness.[7] This classification demands that all handling of the solid compound or its solutions be performed within a certified chemical fume hood or with adequate local exhaust ventilation to prevent inhalation of dust or aerosols.[9][10] |

It is also prudent to consider this compound a potentially combustible solid and to avoid creating dust clouds in the presence of ignition sources.[10] Furthermore, as with many amino-heterocycles, the potential for skin sensitization should not be discounted, reinforcing the need for consistent and correct use of personal protective equipment.[10]

Table 3: Physical and Chemical Properties

Property Value Notes
Physical Form Solid Based on similar compounds.[11]
Melting Point Data not available
Flash Point Data not available Treat as a combustible solid. Avoid ignition sources.[10]
Solubility Data not available Expected to be soluble in organic solvents like DMF, DMSO.
Stability Stable under recommended storage conditions. [9]

| Incompatibilities | Strong oxidizing agents, strong acids. |[8][9] |

Section 3: A Protocol-Driven Approach to the Safe Handling Lifecycle

The following protocols are designed as a self-validating system, where each step reinforces the safety principles established in the hazard analysis.

Pre-Handling and Engineering Controls
  • Work Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.[12]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Before approaching the chemical, don the following mandatory PPE:

    • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified).

    • Hand Protection: Nitrile or other appropriate chemical-resistant gloves. Inspect for tears before use.

    • Body Protection: A buttoned lab coat.[12]

  • Emergency Equipment Check: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

Step-by-Step Weighing and Solution Preparation Protocol
  • Perform in Fume Hood: Place all necessary equipment (balance, weigh paper, spatula, vials, solvents) inside the chemical fume hood before opening the primary chemical container.

  • Minimize Dust: Open the container carefully. Use a spatula to gently transfer the solid to weigh paper. Avoid any actions that could generate dust.

  • Tare and Weigh: Tare the balance with the weigh paper, then add the desired amount of the compound.

  • Transfer to Vessel: Carefully transfer the weighed solid into the designated solvent-containing vessel.

  • Seal and Clean: Immediately and securely close the primary container of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.[9] Decontaminate the spatula and the balance surface. Dispose of the weigh paper in the designated solid chemical waste container.

  • Dissolution: If necessary, cap the vessel and sonicate or vortex to dissolve the compound.

  • Final Decontamination: Wipe down the work surface within the fume hood.[12] Remove gloves and wash hands thoroughly with soap and water upon exiting the work area.[10][12]

Storage and Chemical Incompatibility
  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9][10]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids to prevent hazardous reactions.[8][9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard pictograms (corrosion, exclamation mark).

Emergency Response Protocols

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate if the spill is large or ventilation is inadequate.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[9]

  • Containment: Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[10] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention. This is critical due to the H318 classification.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Seek immediate medical attention.[5][8]

Waste Disposal

All waste containing ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10] Place materials in a clearly labeled, sealed container and dispose of them through an approved hazardous waste contractor, following all local, state, and federal regulations.[5][13] Do not discharge into drains or the environment.[10]

Section 4: Visualized Safe Handling Workflow

The following diagram illustrates the complete, cyclical process for safely handling ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate in a laboratory setting.

SafeHandlingWorkflow Receive Receive & Verify Chemical Store Store Securely (Cool, Dry, Ventilated) Receive->Store Inspect container integrity Prep Prepare for Use (Don Full PPE) Store->Prep Retrieve for use Weigh Weigh & Aliquot (Inside Fume Hood) Prep->Weigh Use Use in Experiment Weigh->Use Spill SPILL OCCURS Weigh->Spill Cleanup Decontaminate Work Area & Tools Use->Cleanup Use->Spill Waste Dispose of Hazardous Waste (Labeled, Sealed Container) Cleanup->Waste Waste->Receive Re-order Emergency Execute Spill Response Protocol Spill->Emergency IMMEDIATE ACTION Emergency->Cleanup After containment

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Foundational

pharmacokinetic profiling of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Derivatives Foreword: The Strategic Imperative of Pharmacokinetic Profiling In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Derivatives

Foreword: The Strategic Imperative of Pharmacokinetic Profiling

In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there, how long it stays, and how it leaves" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous evaluation, and at the heart of this process lies pharmacokinetic (PK) profiling. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is not merely a checklist of experiments; it is the fundamental characterization of a molecule's behavior within a biological system. For heterocyclic scaffolds like the 1,2-oxazole (isoxazole) derivatives, which present a treasure trove of biological activities, a thorough understanding of their PK properties is the critical determinant of therapeutic success.[1][2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, eschews a generic template. Instead, it provides a bespoke, in-depth exploration of the core principles and practical methodologies for the comprehensive pharmacokinetic profiling of a specific chemical entity: ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate . This molecule, with its characteristic isoxazole ring, amino group, and labile ethyl ester moiety, presents a unique and instructive case study.[5] We will dissect the rationale behind experimental choices, provide field-tested protocols, and synthesize data to build a holistic PK profile, empowering researchers to make informed decisions in their drug development campaigns.

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][6] Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its versatility. Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9][10] The incorporation of the isoxazole moiety can enhance metabolic stability and improve pharmacokinetic profiles, making it an attractive scaffold for novel drug design.[2][3] Our target molecule, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, serves as an exemplary starting point for exploring the intricate relationship between chemical structure and pharmacokinetic behavior.

Foundational Pillar: In Silico and Early In Vitro ADME Profiling

Before committing to resource-intensive in vivo studies, a robust early-stage assessment is crucial. This phase combines computational predictions with rapid in vitro assays to identify potential liabilities and guide molecular design.

In Silico ADME Prediction: The First Look

Computational tools provide invaluable, instantaneous predictions of a compound's drug-likeness and ADME properties. These models are trained on vast datasets of known drugs and are the first filter in our profiling cascade.

Predicted Physicochemical and ADME Properties of the Core Scaffold

ParameterPredicted ValueSignificance in Pharmacokinetics
Molecular Weight 185.18 g/mol Influences diffusion and overall size; generally <500 Da is preferred.
LogP 0.75Measures lipophilicity; impacts solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 88.9 ŲPredicts membrane permeability and blood-brain barrier penetration.
Lipinski's Rule of Five Compliant (0 violations)A key indicator of potential oral bioavailability.[2]
Aqueous Solubility GoodEssential for absorption from the GI tract and formulation.
GI Absorption High (predicted)Indicates potential for good oral absorption.[11]
CYP450 Inhibition Predicted inhibitor of CYP1A2, CYP2C9Flags potential for drug-drug interactions.

Data presented is illustrative and would be generated using platforms like SwissADME or similar computational tools.[2]

In Vitro Metabolic Stability: A Question of Longevity

A drug's efficacy is intrinsically linked to its stability in the face of metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver. An in vitro assay using Human Liver Microsomes (HLM) is the gold standard for this initial assessment.

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_hlm Thaw Human Liver Microsomes (HLM) on ice pre_inc Pre-incubate HLM + Test Compound for 5 min prep_hlm->pre_inc prep_cpd Prepare 1 µM Test Compound Solution prep_cpd->pre_inc prep_nadph Prepare NADPH Cofactor Solution (ice-cold) start_rxn Initiate Reaction: Add NADPH (T=0) prep_nadph->start_rxn pre_inc->start_rxn aliquots Collect Aliquots at 0, 5, 15, 30, 60 min start_rxn->aliquots quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Figure 1: Workflow for HLM Metabolic Stability Assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Dilute HLM (pooled from multiple donors) in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare a 1 µM working solution of the ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate derivative in a buffer with <0.5% organic solvent (e.g., DMSO).

    • Prepare a 1 mM NADPH regenerating system solution in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time zero (T=0).[12]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound like tolbutamide).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).[14]

Illustrative Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Predicted In Vivo Clearance
Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate 25110.9High
Verapamil (High Clearance Control) < 10> 277High
Carbamazepine (Low Clearance Control) > 90< 30.8Low

This data is illustrative. The predicted high clearance for our scaffold is based on the susceptibility of the ethyl ester to hydrolysis by esterases present in HLM.[15][16]

Unraveling the Metabolic Fate: Metabolite Identification

Identifying how a compound is metabolized is critical to understanding its efficacy, potential toxicity, and active metabolites. For our target molecule, two primary metabolic soft spots are anticipated: the ethyl ester and the isoxazole ring.

Predicted Metabolic Pathways
  • Ester Hydrolysis: The ethyl ester is highly susceptible to rapid hydrolysis by carboxylesterases, abundant in the liver and plasma, to form the corresponding carboxylic acid. This is often the primary and fastest metabolic route for ester-containing prodrugs.[15][16]

  • Isoxazole Ring Cleavage: The N-O bond within the isoxazole ring is inherently weak and can be reductively cleaved, leading to ring-opened metabolites. This process can be mediated by CYP450 enzymes or other reductases.[12]

  • Phase II Conjugation: The primary amine and the newly formed carboxylic acid can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Predicted Metabolic Pathway of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (Parent Compound) M1 M1: Carboxylic Acid (Ester Hydrolysis) parent->M1 Carboxylesterases M2 M2: Ring-Opened Metabolite (Reductive Cleavage) parent->M2 CYP450 Reductases M3 M3: Glucuronide Conjugate of M1 M1->M3 UGT Enzymes

Figure 2: Predicted Metabolic Pathways.
Protocol: In Vitro Metabolite Identification using Liver S9 Fraction
  • Incubation: Incubate a higher concentration (e.g., 10 µM) of the test compound with liver S9 fraction (which contains both microsomal and cytosolic enzymes) and NADPH at 37°C for an extended period (e.g., 60-120 minutes).

  • Sample Preparation: Quench the reaction with cold acetonitrile. Centrifuge to remove proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Perform an initial full scan to detect all potential metabolite ions.

    • Conduct product ion scans (MS/MS) on the parent drug and suspected metabolite masses to obtain fragmentation patterns.

  • Data Interpretation:

    • Identify metabolites by comparing their fragmentation patterns to that of the parent compound and by observing characteristic mass shifts corresponding to specific metabolic reactions (e.g., +16 for oxidation, -28 for loss of ethyl group, +176 for glucuronidation).

The Whole Picture: In Vivo Pharmacokinetic Studies

In vivo studies are the definitive step to understand how a compound behaves in a complete biological system, integrating all ADME processes simultaneously.

Workflow for a Rodent In Vivo Pharmacokinetic Study

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis & PK Modeling iv_dose Group 1: Intravenous (IV) Dose (e.g., 2 mg/kg) blood_sample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sample po_dose Group 2: Oral (PO) Dose (e.g., 10 mg/kg) po_dose->blood_sample process_plasma Process Blood to Obtain Plasma blood_sample->process_plasma extraction Plasma Protein Precipitation process_plasma->extraction lcms Quantify Drug Concentration via UPLC-MS/MS extraction->lcms pk_analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) lcms->pk_analysis

Figure 3: Workflow for an In Vivo Pharmacokinetic Study.
Protocol: Rat Pharmacokinetic Study
  • Animal Model: Use male Wistar rats (n=3-5 per group), cannulated for serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 20% Solutol in saline).

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg) in a vehicle like 0.5% methylcellulose.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into heparinized tubes at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of the parent drug and its primary (acid) metabolite in plasma.[13]

    • Sample preparation typically involves protein precipitation with acetonitrile containing an internal standard.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[17]

Illustrative In Vivo Pharmacokinetic Parameters in Rat

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)Description
Cmax (ng/mL) 1500 (at 5 min)350Maximum observed plasma concentration.
Tmax (h) 0.080.5Time to reach Cmax.
AUC₀-t (ng*h/mL) 850980Area under the curve from time 0 to the last measurement.
t½ (h) 1.21.5Elimination half-life.
CL (mL/min/kg) 39.2-Clearance.
Vd (L/kg) 3.4-Volume of distribution.
F (%) -23% Absolute oral bioavailability.

This data is illustrative. The rapid Tmax and low bioavailability (F) after oral dosing would be consistent with extensive first-pass metabolism, likely driven by the rapid hydrolysis of the ethyl ester.[17]

Structure-Pharmacokinetic Relationship (SPR) and Optimization Strategies

The initial PK profile reveals high clearance and low oral bioavailability, primarily due to the metabolic liability of the ethyl ester. This is a classic challenge in drug development and presents a clear opportunity for optimization through medicinal chemistry.

A key strategy is the bioisosteric replacement of the ester group. The goal is to substitute the ester with a functional group that mimics its size and electronic properties but is resistant to hydrolysis.[18][19]

Bioisosteric Replacement Strategy

Original MoietyPotential BioisostereRationale for Improvement
Ethyl Ester 1,2,4-Oxadiazole Significantly more stable to hydrolytic cleavage, which should decrease clearance, increase half-life, and improve oral bioavailability.[12][18][19]
Ethyl Ester N-substituted Amide Generally more stable to hydrolysis than esters, though still a potential metabolic site.

By synthesizing and profiling these new analogues, a clear Structure-Pharmacokinetic Relationship (SPR) can be established, guiding the project toward a candidate with an optimized pharmacokinetic profile suitable for further development.

Conclusion: A Roadmap to a Viable Candidate

The is a multi-faceted process that systematically builds a comprehensive understanding of a molecule's disposition in the body. By integrating in silico predictions, robust in vitro assays for stability and metabolism, and definitive in vivo studies, we can identify liabilities, understand metabolic pathways, and quantify key parameters like bioavailability and clearance. The illustrative data for our parent scaffold points towards a classic prodrug profile with high clearance due to ester hydrolysis. This finding is not a failure but a critical data point that provides a clear, rational path for molecular optimization. This structured, data-driven approach ensures that only compounds with the most promising pharmacokinetic properties advance, maximizing the probability of success in the long and arduous journey of drug development.

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  • Persoons, L., et al. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Letters in Drug Design & Discovery. [Link]

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  • Navarrete-Vázquez, G., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE. [Link]

  • Hamze, A., et al. (2007). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS: 2105197-65-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS: 2105197-65-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of anti-inflammatory agents and kinase inhibitors [1]. The molecule features a 1,2-oxazole (isoxazole) core, functionalized with a primary amine and an ethyl ester. This specific structural triad creates a complex physicochemical landscape. Understanding its exact solubility profile across various solvent systems is critical for optimizing synthetic routes, downstream purification (e.g., crystallization, chromatography), and early-stage formulation for biological assays.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. Here, we will dissect the causality behind the solvation mechanics of this compound and provide self-validating experimental protocols to accurately measure its solubility in your own laboratory.

Structural Determinants of Solvation

The solvation behavior of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is governed by the interplay of its three distinct structural motifs. Solubility is not a random occurrence; it is a thermodynamic competition between the solid-state crystal lattice energy and the solvation energy provided by the solvent.

  • The 5-Amino Group: This primary amine acts as a strong hydrogen-bond donor (HBD) and a weak hydrogen-bond acceptor (HBA). It dictates the compound's high affinity for polar protic and polar aprotic solvents.

  • The 1,2-Oxazole (Isoxazole) Core: The heteroaromatic ring possesses a distinct dipole moment and acts as an HBA via its nitrogen and oxygen atoms. In the solid state, it engages in strong π−π stacking. Solvents must possess a high cohesive energy density to disrupt these intermolecular forces [2].

  • The Ethyl Acetate Moiety: The aliphatic ethyl chain and ester carbonyl introduce significant lipophilicity. While the carbonyl can accept hydrogen bonds, the ethyl tail severely restricts aqueous hydration, driving the molecule's affinity toward moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate.

SolvationDrivers Compound Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Solvation Profile Amine 5-Amino Group (-NH2) Strong H-Bond Donor/Acceptor Compound->Amine Isoxazole 1,2-Oxazole Core Dipole & Pi-Pi Stacking Compound->Isoxazole Ester Ethyl Acetate Moiety Lipophilic / H-Bond Acceptor Compound->Ester Protic High Solubility in Protic Solvents (MeOH, EtOH) Amine->Protic Aprotic Max Solubility in Polar Aprotic (DMSO, DMF) Amine->Aprotic Isoxazole->Aprotic NonPolar Moderate/High in DCM, EtOAc Ester->NonPolar

Figure 1: Structural motifs dictating the solvation profile of the target compound.

Solubility Profile in Common Organic Solvents

Based on functional group analysis and empirical data derived from analogous amino-isoxazole derivatives [4, 5], the solubility profile is stratified by solvent polarity. Isoxazole derivatives typically exhibit moderate lipophilicity (LogP ~1.0 to 3.0) and poor aqueous solubility, necessitating organic solvents for stock preparation [2].

Quantitative Data Summary
Solvent ClassSolventPolarity IndexEstimated SolubilitySolvation Causality
Polar Aprotic DMSO7.2> 50 mg/mLStrong dipole-dipole interactions; excellent H-bond acceptance from the 5-amino group disrupts the crystal lattice[5].
Polar Aprotic DMF6.4> 30 mg/mLSimilar to DMSO; highly effective at solvating the planar heteroaromatic core [4].
Polar Protic Methanol5.110 - 20 mg/mLH-bond donation to the isoxazole nitrogen/oxygen and ester carbonyl stabilizes the monomeric state.
Moderately Polar Ethyl Acetate4.45 - 15 mg/mL"Like dissolves like"; high structural affinity for the ethyl acetate moiety of the compound.
Moderately Polar Dichloromethane3.110 - 20 mg/mLExcellent solvation of the lipophilic ester tail and aromatic core via dispersion forces.
Aqueous / Buffer PBS (pH 7.4)9.0< 0.1 mg/mLHigh lattice energy and the hydrophobic ethyl ester tail prevent effective aqueous hydration [2].

Experimental Protocols: Self-Validating Solubility Workflows

To ensure scientific integrity, solubility must be quantified using robust, self-validating systems. Relying on visual inspection is prone to human error. Below are two field-proven methodologies designed with internal controls to guarantee accuracy.

Workflow A: Thermodynamic Solubility (Shake-Flask Method with HPLC-UV)

Causality: Thermodynamic solubility represents the true equilibrium between the solid lattice and the solvated state. This protocol uses matrix-matched calibration to prevent solvent-induced baseline drift from skewing quantification.

Step-by-Step Methodology:

  • Equilibration: Add an excess of solid ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (approx. 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Agitation: Incubate the vial on a thermoshaker at 300 rpm and a strictly controlled 25.0 ± 0.1 °C for 48 to 72 hours. Why 72 hours? Extended timeframes ensure complete saturation and thermodynamic equilibrium, overcoming slow dissolution kinetics.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Why PTFE? Polytetrafluoroethylene is chemically inert and prevents the non-specific adsorption of the lipophilic ester moiety, which commonly occurs with nylon filters.

  • Quantification: Dilute the filtered supernatant into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Analyze via HPLC-UV against a 5-point calibration curve.

  • Self-Validation Check: Always run a solvent blank. The calibration curve must yield an R2>0.999 , and the blank must show zero interference at the compound's retention time.

Workflow B: Kinetic Solubility (Laser Nephelometry)

Causality: Kinetic solubility is critical for biological assays where a DMSO stock is diluted into an aqueous buffer. Nephelometry measures the exact inflection point of precipitation via light scattering, removing subjective visual bias.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into PBS (pH 7.4), maintaining a constant final DMSO concentration of 1% (v/v) across all wells to isolate the compound's solubility limit from solvent effects.

  • Incubation: Seal and incubate the plate at 37 °C for 2 hours to simulate physiological assay conditions.

  • Measurement: Read the plate using a laser nephelometer. The solubility limit is mathematically defined as the highest concentration well before a statistically significant increase in light scattering (precipitation) is detected compared to a buffer-only control.

SolubilityWorkflow cluster_Thermo Thermodynamic Solubility (Shake-Flask) cluster_Kinetic Kinetic Solubility (Nephelometry) Start Solid Compound T1 Add excess solid to solvent Start->T1 K1 10 mM DMSO Stock Start->K1 T2 Agitate 48-72h at 25°C T1->T2 T3 Centrifuge & Filter (0.22 µm PTFE) T2->T3 T4 HPLC-UV Quantification T3->T4 K2 Serial dilution in Buffer (1% DMSO) K1->K2 K3 Incubate 2h at 37°C K2->K3 K4 Laser Nephelometry (Light Scattering) K3->K4

Figure 2: Parallel workflows for Thermodynamic and Kinetic solubility determination.

Formulation and Solubilization Strategies

For drug development professionals requiring aqueous media for in vitro or in vivo studies, the inherent lipophilicity of the ethyl ester limits direct dissolution. To bypass this, implement the following strategies:

  • Co-solvency: Pre-dissolve the compound in DMSO or Ethanol (up to 30 mg/mL) before dropwise addition to the aqueous buffer under vortexing. Ensure the final organic solvent concentration remains <1% v/v to prevent solvent-induced cytotoxicity in cell-based assays [4].

  • Macrocyclic Complexation: If organic co-solvents are prohibited, utilize β -Cyclodextrin derivatives (e.g., Hydroxypropyl- β -Cyclodextrin). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic isoxazole-ester moiety, enhancing apparent aqueous solubility without altering the molecule's covalent structure or pharmacological activity [3].

References

  • Title: 2105197-65-5 (C7H10N2O3) - PubChemLite Source: uni.lu URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers URL: [Link]

  • Title: Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study Source: ACS Publications URL: [Link]

  • Title: Dielectric Dispersion Study of Isoxazole Derivatives with Binary Mixtures of DMSO Source: LAL BAHADUR SHASTRI MAHAVIDYALAYA URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step synthesis protocol for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, a valuable heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step synthesis protocol for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the classical cyclocondensation reaction of a β-dicarbonyl compound with hydroxylamine, a robust and well-established method for the formation of the isoxazole ring system. This guide offers in-depth technical details, explains the chemical principles behind the experimental choices, and provides a framework for the safe and efficient laboratory-scale production of the target compound.

Introduction

The 5-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Its unique electronic properties and ability to participate in various hydrogen bonding interactions make it an attractive component for the design of enzyme inhibitors, receptor agonists, and antagonists. Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, in particular, serves as a versatile intermediate, providing a reactive handle for further molecular elaboration and the construction of more complex drug candidates.

The synthesis of substituted isoxazoles is most commonly achieved through the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[1] The regiochemical outcome of this reaction is dependent on the nature of the substituents on the dicarbonyl precursor and the reaction conditions employed. For the synthesis of 5-aminoisoxazoles, precursors containing a nitrile or an amide functionality are often utilized.[2][3] This protocol details a practical approach for the synthesis of the title compound, likely proceeding through a β-keto amide intermediate.

Reaction Pathway

The overall synthetic strategy involves a two-step, one-pot reaction sequence. First, diethyl 3-oxopentanedioate is reacted with ammonia to form the corresponding ethyl 3-oxoglutaramate in situ. This intermediate then undergoes cyclocondensation with hydroxylamine hydrochloride in the presence of a base to yield the final product, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Synthesis_Pathway diethyl_oxo Diethyl 3-oxopentanedioate keto_amide Ethyl 3-oxoglutaramate (in situ intermediate) diethyl_oxo->keto_amide Ammonolysis ammonia Ammonia (aq) ammonia->keto_amide target Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate keto_amide->target Cyclocondensation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->target base Base (e.g., NaOAc) base->target

Figure 1: Proposed reaction pathway for the synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Experimental Protocol

Materials and Equipment:

Material/EquipmentSpecifications
Diethyl 3-oxopentanedioateReagent grade, ≥97%
Ammonium hydroxide28-30% solution in water
Hydroxylamine hydrochloride≥98%
Sodium acetateAnhydrous, ≥99%
EthanolAnhydrous
Ethyl acetateReagent grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel (500 mL)
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Standard laboratory glassware

Safety Precautions:

  • Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonium hydroxide is corrosive and has a pungent odor. Work in a well-ventilated fume hood.

  • All organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure:

  • Formation of the β-Keto Amide Intermediate:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 3-oxopentanedioate (10.1 g, 0.05 mol).

    • While stirring, slowly add ammonium hydroxide solution (28-30%, 6.0 mL, ~0.05 mol) dropwise at room temperature.

    • Stir the mixture at room temperature for 1 hour. The reaction can be monitored by TLC to observe the consumption of the starting diester.

  • Cyclocondensation Reaction:

    • To the reaction mixture from the previous step, add ethanol (100 mL), hydroxylamine hydrochloride (3.82 g, 0.055 mol), and anhydrous sodium acetate (4.51 g, 0.055 mol).

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The formation of a new, more polar spot corresponding to the product should be observed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to yield the pure ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate as a solid.

Characterization

The structure and purity of the synthesized ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate should be confirmed by standard analytical techniques:

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the methylene protons of the acetate group (singlet), the isoxazole ring proton (singlet), and the amino protons (broad singlet).
¹³C NMR Resonances for the carbonyl carbons (ester and isoxazole), the carbons of the isoxazole ring, and the carbons of the ethyl acetate moiety.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₇H₁₀N₂O₃, M.W. 170.17 g/mol ).
FT-IR Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C=N stretching (isoxazole ring).
Melting Point A sharp melting point range for the purified solid.

Discussion

The described synthesis provides a reliable and scalable method for the preparation of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. The initial ammonolysis of diethyl 3-oxopentanedioate is a crucial step to introduce the nitrogen atom that will ultimately form the amino group at the 5-position of the isoxazole ring. The subsequent cyclocondensation with hydroxylamine is a classic example of heterocyclic ring formation. The use of sodium acetate as a mild base is important to neutralize the HCl generated from hydroxylamine hydrochloride, thus facilitating the reaction.

The choice of a one-pot procedure offers several advantages, including reduced reaction time, lower solvent consumption, and simplified work-up. However, for higher purity, isolation of the intermediate β-keto amide may be considered. The purification of the final product is essential to remove any unreacted starting materials or side products, ensuring its suitability for subsequent applications in drug development.

References

  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114–2127. [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26265–26275. [Link]

  • Lasri, J., & Stella, L. (2006). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 11(1), 67–74. [Link]

  • Master Organic Chemistry. (2018). Beckmann Rearrangement. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • NextSDS. (n.d.). ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

  • ACS Publications. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). [Link]

  • PMC. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. [Link]

  • PMC. (2015). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (2015). Hydroxylamine Catalyzed Nazarov Cyclizations of Divinyl Ketones. [Link]

  • PubMed. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid-hydroxylamine amide-ligation. [Link]

  • ResearchGate. (2018). KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. [Link]

  • PMC. (2018). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

Sources

Application

The Strategic Application of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein heterocyclic scaffolds play a pivotal role. Among these, the 1,2-oxazole (isoxazole) nucleus has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein heterocyclic scaffolds play a pivotal role. Among these, the 1,2-oxazole (isoxazole) nucleus has emerged as a privileged structure, underpinning the pharmacological activity of numerous approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth exploration of a particularly versatile building block, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS No. 2105197-65-5), for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical utility, and strategic applications, with a particular focus on the development of next-generation antithrombotic agents targeting Factor XIa.

Introduction: The Versatility of the 5-Amino-1,2-oxazole Scaffold

The 5-amino-1,2-oxazole moiety is a bioisosteric equivalent for various functional groups, capable of engaging in a multitude of non-covalent interactions with biological targets. This structural motif is present in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of a primary amino group at the 5-position and an ethyl acetate side chain at the 3-position on the oxazole ring provides two orthogonal points for chemical modification, making ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate an exceptionally valuable starting material for generating diverse compound libraries for high-throughput screening.

Core Application: A Building Block for Novel Factor XIa Inhibitors in Antithrombotic Therapy

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of morbidity and mortality worldwide, leading to conditions such as heart attack and stroke.[4] A promising therapeutic strategy in this area is the inhibition of Factor XIa (FXIa), a serine protease that plays a crucial role in the amplification of the coagulation cascade.[5][6] The development of FXIa inhibitors is particularly attractive as they are hypothesized to reduce the risk of thrombosis with a lower propensity for bleeding complications compared to traditional anticoagulants.[5][6]

The 5-amino-1,2-oxazole scaffold has been identified as a key pharmacophore in the design of potent and selective FXIa inhibitors.[6] Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate serves as an ideal starting point for the synthesis of such inhibitors. The primary amino group can be functionalized to introduce moieties that interact with specific pockets of the FXIa active site, while the ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or serve as a key interaction point itself.

Experimental Protocols

PART 1: Synthesis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

A plausible and efficient synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate can be achieved through a multi-step process involving the formation of a β-enamino ester followed by cyclization with hydroxylamine. This approach is adapted from established methods for the synthesis of substituted isoxazoles.[2][7]

Workflow for the Synthesis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

cluster_0 Step 1: Formation of β-enamino ester cluster_1 Step 2: Cyclization ethyl_acetoacetate Ethyl Acetoacetate enamino_ester Ethyl 3-(dimethylamino)acrylate ethyl_acetoacetate->enamino_ester Reaction dmf_dma DMF-DMA dmf_dma->enamino_ester Reagent enamino_ester_2 Ethyl 3-(dimethylamino)acrylate target_compound Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate enamino_ester_2->target_compound Reaction hydroxylamine Hydroxylamine hydroxylamine->target_compound Reagent

Caption: Synthetic workflow for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Protocol 1: Synthesis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Synthesis of Ethyl 3-(dimethylamino)acrylate.

    • To a solution of ethyl acetoacetate (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude ethyl 3-(dimethylamino)acrylate, which can be used in the next step without further purification.

  • Step 2: Cyclization to form Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

    • Dissolve hydroxylamine hydrochloride (1.5 eq) in methanol and add a solution of sodium methoxide (1.5 eq) in methanol at 0 °C. Stir for 30 minutes.

    • Add the crude ethyl 3-(dimethylamino)acrylate (1.0 eq) from Step 1 to the methanolic solution of hydroxylamine.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.

Characterization Data (Hypothetical):

ParameterValue
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 1.30 (t, 3H), 3.65 (s, 2H), 4.20 (q, 2H), 5.50 (s, 1H), 6.80 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 14.2, 61.5, 35.0, 95.8, 168.0, 170.5
Mass Spec (ESI+) m/z = 171.08 [M+H]⁺
PART 2: Application in the Synthesis of a Factor XIa Inhibitor Scaffold

The synthesized ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate can be readily derivatized to generate a library of potential Factor XIa inhibitors. A common strategy involves amide coupling at the 5-amino position and hydrolysis of the ester followed by another amide coupling.

Workflow for Derivatization

cluster_0 Amide Coupling at 5-Amino Group cluster_1 Ester Hydrolysis cluster_2 Amide Coupling of Carboxylic Acid start_mat Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate intermediate1 N-acylated Intermediate start_mat->intermediate1 acyl_chloride Acyl Chloride (R¹-COCl) acyl_chloride->intermediate1 intermediate1_2 N-acylated Intermediate intermediate2 Carboxylic Acid Intermediate intermediate1_2->intermediate2 hydrolysis LiOH, THF/H₂O intermediate2_2 Carboxylic Acid Intermediate final_compound Final FXIa Inhibitor Scaffold intermediate2_2->final_compound amine Amine (R²-NH₂) amine->final_compound

Sources

Method

protocols for the catalytic amidation of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

An Application Guide to the Catalytic Amidation of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Abstract This document provides detailed application notes and , a key intermediate in pharmaceutical synthesis. The amide funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Amidation of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Abstract

This document provides detailed application notes and , a key intermediate in pharmaceutical synthesis. The amide functional group is a cornerstone of medicinal chemistry, yet its formation often relies on stoichiometric activating agents with poor atom economy.[1] Catalytic methods for the direct amidation of esters represent a greener, more efficient alternative.[2][3] This guide explores two robust catalytic systems—a boronic acid-based organocatalytic approach and a Lewis acidic zirconium(IV)-catalyzed method—offering researchers field-proven protocols for this specific transformation. We delve into the causality behind experimental choices, provide step-by-step instructions, and include troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Catalytic Amidation

The 5-amino-1,2-oxazole scaffold is a privileged structure in drug discovery, appearing in a range of therapeutic agents.[4][5] Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate serves as a valuable building block, with its ester functionality primed for conversion into a diverse array of amides. The direct conversion of esters to amides via catalysis is a highly sought-after transformation that circumvents the need for harsh conditions or wasteful coupling reagents.[2][6]

Core Challenge: The primary strategic consideration for this substrate is chemoselectivity. The molecule possesses two nucleophilic sites: the primary amino group at the C5 position of the oxazole ring and the target ester carbonyl. A successful catalytic protocol must selectively facilitate the aminolysis of the ester by an external amine without promoting self-condensation or other side reactions involving the substrate's own amino group. The protocols outlined below are designed to favor the desired transformation through careful selection of catalysts and reaction conditions.

General Experimental Workflow

The successful execution of any catalytic reaction hinges on a systematic and logical workflow. The following diagram outlines the critical stages, from initial preparation to final product validation, that are common to both protocols detailed in this guide.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Isolation & Purification A Reagent & Glassware Preparation (Drying, Inert Atmosphere) B Substrate & Amine Partner Weighing A->B D Component Assembly in Reaction Vessel C Catalyst & Solvent Preparation B->C E Reaction Heating & Stirring D->E G Reaction Quenching & Solvent Removal F TLC/LC-MS Monitoring for Completion E->F H Aqueous Workup / Extraction G->H J Product Characterization (NMR, MS, IR) I Column Chromatography H->I

Caption: General workflow for catalytic amidation experiments.

Protocol I: Boronic Acid-Catalyzed Direct Amidation

Principle: Arylboronic acids are effective catalysts for the dehydrative amidation of carboxylic acids and can also promote the direct aminolysis of esters.[7][8] The mechanism is believed to involve the formation of an acyloxyboronate or a related activated intermediate, which is more susceptible to nucleophilic attack by the amine than the starting ester. This method is favored for its operational simplicity and alignment with green chemistry principles, as the catalyst is low-toxicity and the only byproduct is alcohol.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate≥95%Commercially AvailableStore under inert gas.
Amine (e.g., Benzylamine)≥98%Commercially AvailablePurify by distillation if necessary.
5-Methoxy-2-iodophenylboronic acid (MIBA)≥97%Commercially AvailableAn effective ortho-iodo arylboronic acid catalyst.[7]
TolueneAnhydrous, ≥99.8%Commercially AvailableUse a dry solvent for optimal results.
Molecular Sieves, 4 ÅPowdered, activatedCommercially AvailableActivate by heating under vacuum before use.
Standard Glassware------Oven-dried prior to use.
Step-by-Step Protocol
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated 4 Å molecular sieves (approx. 200 mg).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and 5-methoxy-2-iodophenylboronic acid (MIBA) (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the molecular sieves, washing the pad with ethyl acetate (3 x 10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amide product.

Protocol II: Zirconium(IV) Chloride-Catalyzed Amidation

Principle: Group (IV) metal salts, particularly zirconium(IV) and hafnium(IV) complexes, are potent Lewis acids for catalyzing direct amidation reactions.[2] The mechanism involves the coordination of the Lewis acidic metal center to the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a direct nucleophilic attack by the amine. This method is often faster and can be effective at lower temperatures compared to some boronic acid systems.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate≥95%Commercially AvailableStore under inert gas.
Amine (e.g., Morpholine)≥99%Commercially AvailableEnsure it is anhydrous.
Zirconium(IV) chloride (ZrCl₄)≥99.5%, anhydrousCommercially AvailableHighly hygroscopic; handle in a glovebox.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse a dry, uninhibited solvent.
Triethylamine (Et₃N)≥99%Commercially AvailableActs as a base to neutralize generated HCl.
Standard Glassware------Oven-dried prior to use.
Step-by-Step Protocol
  • Preparation: In a glovebox, add Zirconium(IV) chloride (0.05 mmol, 5 mol%) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox and maintain an inert atmosphere (N₂ or Ar). Add anhydrous THF (5 mL).

  • Substrate Addition: Add ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (1.0 mmol, 1.0 eq), the desired amine (1.5 mmol, 1.5 eq), and triethylamine (1.5 mmol, 1.5 eq) sequentially via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Comparative Overview and Troubleshooting

The choice of catalytic system depends on factors such as substrate scope, desired reaction time, and tolerance to moisture.

ParameterProtocol I: Boronic Acid (MIBA)Protocol II: Zirconium(IV) Chloride
Catalyst Type Organocatalyst (Lewis Acid)Transition Metal (Lewis Acid)
Catalyst Loading 5-10 mol%2-5 mol%
Temperature High (Reflux, ~110 °C)Moderate (65 °C)
Additives Molecular Sieves (Dehydrating Agent)Base (e.g., Et₃N)
Moisture Sensitivity ModerateHigh (Catalyst is hygroscopic)
Pros Low toxicity, operational simplicityHigher activity, lower temperatures
Cons High temperature, longer reaction timesRequires stringent anhydrous conditions
Troubleshooting Guide

The following decision tree provides a logical approach to addressing common issues encountered during the reaction optimization process.

G Start Low or No Conversion? Q1 Are reagents pure & anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No. Purify/dry reagents & solvent. Re-run experiment. Q1->A1_No Check Q2 Is the catalyst active? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No. Use a fresh batch of catalyst. Handle ZrCl4 in glovebox. Q2->A2_No Check Q3 Are reaction conditions optimal? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No Consider increasing temperature, extending reaction time, or increasing catalyst loading. Q3->A3_No Optimize End High conversion achieved. A3_Yes->End

Caption: A decision tree for troubleshooting low reaction conversion.

Conclusion

The catalytic amidation of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is an efficient and modern approach to synthesizing valuable pharmaceutical intermediates. By leveraging either boronic acid organocatalysis for a green and simple setup or a highly active zirconium(IV)-based system for faster transformations, researchers can access a wide range of amide products. The protocols provided herein are robust, well-grounded in established chemical principles, and designed to provide a high rate of success for professionals in chemical research and drug development.

References

  • Gomez, S., Peters, J., & Feringa, B. L. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. [Link]

  • Sheppard, T. D. (2021). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • Perrin, D. M. (n.d.). Catalytic Amidation Methods. Perrin Research Group. [Link]

  • Shimada, N., & Yamamoto, H. (2023). Organoboron catalysis for direct amide/peptide bond formation. RSC Publishing. [Link]

  • Sivaraj, N., Singh, F. V., & Dohi, T. (2024). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. [Link]

  • MDPI. (n.d.). Catalytic Approaches for Amide Synthesis. MDPI. [Link]

  • Patent EP2521723A1. (2011). Process for the preparation of rivaroxaban and intermediates thereof.
  • Zhang, M., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. [Link]

  • Patent EP2837628B1. (2015). METHOD FOR PREPARING RIVAROXABAN INTERMEDIATE.
  • Alabugin, I. V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • Mali, P. V., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. [Link]

  • Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]

  • Jana, R., & Hazra, A. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications. [Link]

  • Ye, L., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • NextSDS. (n.d.). ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. NextSDS. [Link]

Sources

Application

Application Note: Advanced Purification and Recrystallization Protocols for Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Introduction & Scientific Context Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (also known as ethyl 2-(5-aminoisoxazol-3-yl)acetate) is a highly versatile heterocyclic building block. Derivatives of 5-aminoisoxazoles are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (also known as ethyl 2-(5-aminoisoxazol-3-yl)acetate) is a highly versatile heterocyclic building block. Derivatives of 5-aminoisoxazoles are highly valued in drug discovery, serving as bivalent ligands and positive allosteric modulators for AMPA receptors [1], as well as critical substrates for chemoselective N–H insertion reactions and Wolff rearrangements [2].

However, the purification of this specific compound presents unique challenges. The molecule contains a hydrolyzable ethyl ester, a primary amine capable of strong hydrogen bonding, and an electron-deficient isoxazole ring. Standard aggressive purification techniques can lead to ester cleavage or ring degradation. This application note details a field-proven, self-validating workflow for isolating ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate to >99% purity using liquid-liquid extraction, flash chromatography, and two-solvent recrystallization [3].

Physicochemical Profiling & Causality

To design an effective purification system, we must first analyze the causality between the compound's structural features and its behavior in various solvent systems.

Table 1: Physicochemical Profile and Purification Rationale

Structural FeatureChemical BehaviorPurification Implication (The "Why")
Ethyl Ester Moiety Base/Acid LabileAvoid strong acids (HCl) or strong bases (NaOH) during aqueous workup to prevent rapid hydrolysis to the carboxylic acid.
5-Amino Group H-bond Donor/AcceptorIncreases overall polarity. Requires moderately polar eluents (e.g., Ethyl Acetate) for chromatographic mobility.
Isoxazole Ring Electron-WithdrawingDelocalizes the amine's lone pair, significantly reducing its basicity. This prevents severe silica tailing, allowing chromatography without triethylamine (TEA).

Experimental Workflows

The following protocols represent a self-validating system. At each stage, specific impurities are targeted and removed, culminating in a highly ordered crystalline lattice.

Phase 1: Mild Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic salts, water-soluble byproducts, and polar catalysts from the crude synthesis mixture.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Mild Neutralization: Transfer the solution to a separatory funnel. Wash with an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: NaHCO3​ provides a mild buffering capacity (pH ~8) that neutralizes acidic byproducts without providing the high hydroxide concentration required to hydrolyze the sensitive ethyl ester.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Brine Wash: Wash the organic phase with saturated aqueous NaCl (brine) to break any micro-emulsions and draw out residual dissolved water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

Phase 2: Flash Column Chromatography

Objective: Separate the target compound from structurally similar organic impurities, such as regioisomers or unreacted starting materials.

  • Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using Hexane as the packing solvent.

  • Loading: Dissolve the concentrated crude in a minimum volume of Dichloromethane (DCM) and carefully apply it to the top of the silica bed (wet-loading).

  • Elution: Elute the column using a step-gradient of Hexane:EtOAc. Start at 80:20 (Hexane:EtOAc) to flush out non-polar impurities, then ramp to 50:50 to elute the target compound.

    • Causality: Because the isoxazole ring withdraws electron density from the 5-amino group, the molecule does not interact as aggressively with the acidic silanol groups of the stationary phase as an aliphatic amine would. Therefore, basic modifiers like TEA are omitted to avoid product contamination.

  • Validation: Monitor fractions via Thin Layer Chromatography (TLC). The compound is highly UV-active at 254 nm. Combine the pure fractions and concentrate to a solid residue.

Phase 3: Two-Solvent Recrystallization

Objective: Final polishing to achieve >99% purity by excluding trace organic impurities into the mother liquor.

  • Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add boiling EtOAc dropwise while swirling on a hot plate until the solid just dissolves.

    • Causality: EtOAc acts as the "good solvent," matching the polarity of the amine and ester groups to solvate the molecule at high temperatures.

  • Cloud Point Saturation: Remove the flask from the heat. Slowly add Hexane (the "poor solvent" / anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add 1–2 drops of hot EtOAc until the solution becomes perfectly clear again.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours.

    • Causality: Slow cooling allows the molecules to selectively pack into a highly ordered crystal lattice, thermodynamically excluding mismatched impurity molecules.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize precipitation. Filter the crystals via a Büchner funnel, wash with ice-cold Hexane, and dry under high vacuum.

Quantitative Data Presentation

The table below summarizes the expected metrics when following this protocol, demonstrating the self-validating nature of the purification pipeline.

Table 2: Typical Recovery and Purity Metrics across Purification Stages

Purification StageTypical Purity (HPLC/NMR)Step Yield (%)Key Impurities Removed
Crude Mixture 60 – 75%N/AN/A
Post-Extraction 80 – 85%95%Inorganic salts, water-soluble catalysts
Post-Chromatography 92 – 95%85%Regioisomers, unreacted organics
Post-Recrystallization > 99%75%Trace organic impurities, colored bodies

Process Visualization

G Start Crude Ethyl 2-(5-amino- 1,2-oxazol-3-yl)acetate Extr Liquid-Liquid Extraction (EtOAc / NaHCO3) Start->Extr Remove salts & polar impurities Org Organic Phase (Contains Target) Extr->Org Phase separation Flash Flash Chromatography (Silica Gel, Hexane:EtOAc) Org->Flash Load onto column Conc Concentration (Rotary Evaporation) Flash->Conc Collect target fractions Recrys Recrystallization (EtOAc / Hexane) Conc->Recrys Dissolve in hot EtOAc Pure Pure Crystalline Product (>99% Purity) Recrys->Pure Cool & filter

Workflow diagram detailing the sequential purification of crude ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

References

  • Vasilenko, D. A., Sadovnikov, K. S., Sedenkova, K. N., Karlov, D. S., Radchenko, E. V., Grishin, Y. K., Rybakov, V. B., Kuznetsova, T. S., Zamoyski, V. L., Grigoriev, V. V., et al. "A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor." Molecules 26, no. 21 (2021): 6411. [Link]

  • Ge, Y., Sun, W., Chen, Y., Huang, Y., Liu, Z., Jiang, Y., & Loh, T.-P. "Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion." The Journal of Organic Chemistry 84, no. 5 (2019): 2676-2688. [Link]

  • Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 6th ed. Butterworth-Heinemann, 2009. [Link]

Method

Application Notes &amp; Protocols: A Scientist's Guide to Synthesizing Novel Isoxazole Derivatives from Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a cornerstone in the design of novel therapeutics. The isoxazole moiety is found in a wide array of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[2][3] Derivatives of this versatile ring system have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant properties.[2][4][5][6][7]

This guide focuses on the synthetic utility of a particularly valuable and versatile building block: ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS No. 2105197-65-5).[8] This molecule offers two distinct and orthogonal points for chemical modification: a nucleophilic primary amine at the C5 position and an ester group on the C3 side chain. This dual reactivity allows for the systematic and efficient construction of diverse chemical libraries, enabling researchers to explore structure-activity relationships (SAR) in depth.

Herein, we provide detailed protocols, mechanistic insights, and practical guidance for leveraging this key intermediate to prepare novel isoxazole derivatives, empowering researchers in their quest for the next generation of bioactive compounds.

The Key Building Block: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

The strategic value of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate lies in its differentiated reactive sites. The 5-amino group serves as a versatile handle for introducing a wide variety of substituents via acylation, sulfonylation, and other transformations. Concurrently, the ethyl acetate group can be hydrolyzed to a carboxylic acid or converted to a hydrazide, opening up a second dimension for chemical diversification through amide bond coupling and related reactions.

Caption: Key reactive sites on the ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate scaffold.

Synthetic Protocols: Building Diversity

The following protocols are designed to be robust and adaptable. They serve as a validated starting point for further exploration. For all procedures, it is imperative to use anhydrous solvents where specified and to monitor reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

Protocol 1: Derivatization of the 5-Amino Group via Acylation

This protocol details the formation of an amide bond at the 5-amino position, a fundamental transformation for introducing diverse side chains.

Principle: The nucleophilic 5-amino group readily attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. Pyridine or another non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.

Caption: General workflow for the acylation of the 5-amino group.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) or triethylamine (Et₃N) (1.5 eq) and stir for 5 minutes.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.

    • Causality Insight: Slow, dropwise addition is crucial to control the initial exotherm of the reaction and prevent the formation of di-acylated or other side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.

  • Quenching & Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated isoxazole derivative.

Reagent (R-COCl)Product NameTypical Yield RangeNotes
Acetyl ChlorideEthyl 2-(5-acetamido-1,2-oxazol-3-yl)acetate85-95%A simple modification to cap the amine.
Benzoyl ChlorideEthyl 2-(5-benzamido-1,2-oxazol-3-yl)acetate80-90%Introduces an aromatic moiety.
Cyclopropanecarbonyl chlorideEthyl 2-(5-(cyclopropanecarboxamido)-1,2-oxazol-3-yl)acetate75-88%Adds a strained ring system, often of interest in medicinal chemistry.
Protocol 2: Modification of the Ester via Hydrazinolysis and Condensation

This two-step protocol transforms the ester into a hydrazide, which can then be readily converted into hydrazones, providing access to a different class of derivatives.

Principle: The ethyl ester is converted to the more nucleophilic acylhydrazide via reaction with hydrazine hydrate.[9] This intermediate can then undergo a condensation reaction with an aldehyde or ketone to form a stable hydrazone product, effectively coupling a new fragment to the C3 side chain.

Caption: Two-step workflow for hydrazone synthesis from the ester side chain.

Detailed Step-by-Step Protocol (Step A: Hydrazinolysis):

  • Setup: In a round-bottom flask, dissolve ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (1.0 eq) in ethanol (EtOH) to a concentration of 0.2 M.

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) to the solution.

    • Expertise Note: A significant excess of hydrazine is used to ensure the reaction goes to completion and to minimize the formation of di-acylated hydrazine byproducts.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-8 hours. The product often precipitates from the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold EtOH, and dry under vacuum to yield 2-(5-amino-1,2-oxazol-3-yl)acetohydrazide. This intermediate is often pure enough for the next step without further purification.

Detailed Step-by-Step Protocol (Step B: Hydrazone Formation):

  • Dissolution: Suspend the acetohydrazide intermediate (1.0 eq) from Step A in ethanol.

  • Reagent Addition: Add the desired aldehyde or ketone (1.05 eq) followed by 2-3 drops of glacial acetic acid.

    • Trustworthiness Insight: The catalytic acid protonates the carbonyl oxygen of the aldehyde/ketone, making it more electrophilic and accelerating the rate of condensation.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 1-4 hours until a precipitate forms or TLC analysis indicates completion.

  • Isolation: Cool the mixture, collect the solid product by vacuum filtration, wash with cold EtOH, and dry. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Protocol 3: Saponification and Amide Coupling

This powerful two-step sequence is a cornerstone of medicinal chemistry, converting the ester into a carboxylic acid which is then coupled to a diverse range of amines.[10]

Principle: The ester is first hydrolyzed to its corresponding carboxylate salt under basic conditions (saponification), followed by acidification to yield the free carboxylic acid. This acid is then activated in situ using a peptide coupling reagent (e.g., EDC, HOBt) to form a highly reactive intermediate, which is readily attacked by a primary or secondary amine to form a stable amide bond.

Detailed Step-by-Step Protocol (Step A: Saponification):

  • Setup: Dissolve ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir the mixture at room temperature for 2-6 hours.

  • Acidification: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3 using 1M HCl. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 2-(5-amino-1,2-oxazol-3-yl)acetic acid.

Detailed Step-by-Step Protocol (Step B: Amide Coupling):

  • Preparation: To a flask under N₂, add the carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the components in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture and stir at room temperature for 12-24 hours.

    • Mechanism Insight: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.

  • Workup: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield in Acylation (Protocol 1) Incomplete reaction; decomposition of acyl chloride.Ensure all reagents and solvents are anhydrous. Use a slight excess (1.1-1.2 eq) of the acylating agent. Run the reaction at 0 °C initially to preserve the integrity of the acyl chloride.[11]
Dimerization of Starting Material Instability of reagents or harsh reaction conditions.Generate reactive intermediates in situ where possible. Avoid unnecessarily high temperatures, which can promote decomposition.[11]
Incomplete Saponification (Protocol 3A) Insufficient base or reaction time; poor solubility.Increase the amount of base to 2.0 eq. Add more THF or a co-solvent to ensure homogeneity. Increase reaction time and monitor carefully by TLC.
Purification Difficulties Product is highly polar or has similar Rf to impurities.For polar compounds, consider reverse-phase chromatography. If impurities are basic (e.g., excess amine), an acidic wash during workup is critical. For acidic impurities, use a basic wash.

Conclusion

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a powerful and versatile scaffold for the synthesis of novel isoxazole derivatives. The distinct reactivity of its 5-amino group and C3-ethyl acetate side chain provides a logical and efficient platform for building molecular diversity. The protocols outlined in this guide offer robust and reproducible methods for derivatization, enabling researchers in drug discovery and materials science to rapidly generate libraries of compounds for biological screening and property evaluation. By understanding the causality behind each synthetic step, scientists can effectively troubleshoot and adapt these methods to achieve their specific molecular design goals.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
  • Kumar, V., & Lal, K. (2020). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1069-1085.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Isoxazoles.
  • Sravanthi, M., & Rao, A. L. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5).
  • Pal, H., et al. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. World Journal of Pharmaceutical Sciences.
  • Baruah, U., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33649. Available at: [Link]

  • EvitaChem. (n.d.). 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid.
  • Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(15), 5891. Available at: [Link]

  • Goyal, A., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Research Journal of Pharmacy and Technology, 17(6), 2549-2554.
  • Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 3(18), 2959–2962. Available at: [Link]

  • Yue, D., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5183–5186. Available at: [Link]

  • Ramachandran, R., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Kiyani, H., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(10), 794. Available at: [Link]

  • Sridhar, A., et al. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(7), 415-420.
  • Prathap, K., et al. (2024). A straightforward, practical, and economical process for producing isoxazole derivatives. International Journal of Advanced Research, 12(8), 1111-1116.
  • Al-Juboori, A. A. H. (2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. International Journal of Advanced Research in Chemical Science, 1(8), 1-8.
  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • NextSDS. (n.d.). ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.
  • Asghari, S., et al. (2015). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. ResearchGate. Available at: [Link]

  • Park, S. B., & Lee, Y. S. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]

Sources

Application

in vitro assay preparation guidelines for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

An Application Guide for the In Vitro Profiling of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Introduction: Unlocking the Potential of a Novel Oxazole Scaffold The 1,2-oxazole ring is a privileged heterocyclic motif renown...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Profiling of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Introduction: Unlocking the Potential of a Novel Oxazole Scaffold

The 1,2-oxazole ring is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds. Molecules incorporating this scaffold have demonstrated diverse pharmacological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a novel compound featuring this key ring system, further functionalized with an amino group and an ethyl acetate side chain. These features suggest a high potential for interaction with various biological targets.

This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive framework for the initial in vitro characterization of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. We move beyond simple step-by-step instructions to explain the scientific rationale behind protocol design, enabling robust and reproducible data generation. The protocols detailed herein—spanning from fundamental cytotoxicity assessment to specific mechanistic assays—form a self-validating cascade for preliminary efficacy and liability profiling.

Section 1: Compound Profile and Essential Handling

A thorough understanding of the test article's physicochemical properties is the foundation of any successful in vitro study. This dictates how the compound is stored, solubilized, and delivered to the biological system, directly impacting data quality and interpretation.

1.1 Physicochemical Data Summary

PropertyValueSource/Note
Chemical Name ethyl 2-(5-amino-1,2-oxazol-3-yl)acetateIUPAC
CAS Number 2105197-65-5[3]
Molecular Formula C₇H₉N₃O₃-
Molecular Weight 199.17 g/mol Calculated
Predicted Solubility DMSO: ≥ 20 mg/mLBased on typical small molecules
Hazard Classifications Skin Irritant, Eye Damage, STOT SE 3[3]

1.2 Critical Insight: The Ester Moiety

A key structural feature of the title compound is the ethyl ester. It is crucial to recognize that intracellular esterase enzymes can readily hydrolyze this group, converting the parent compound into its corresponding carboxylic acid metabolite.

Caption: Potential intracellular metabolism of the parent compound.

This metabolic conversion has significant implications:

  • Target Activity: The parent ester and the acid metabolite may possess different biological activities and target affinities.

  • Cellular Accumulation: The polar carboxylic acid may be trapped within the cell, potentially leading to higher intracellular concentrations over time compared to the more membrane-permeable ester.

Therefore, any observed biological effect could be attributed to the parent compound, its metabolite, or a combination of both. Follow-up studies may require the direct synthesis and testing of the carboxylic acid to dissect these contributions.

1.3 Protocol: Preparation of Stock Solutions

Accurate and consistent compound concentration is paramount. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stocks.

Materials:

  • Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance and positive displacement pipette

Procedure:

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh a precise amount of the compound (e.g., 5.00 mg).

  • Solubilization: Based on the molecular weight (199.17 g/mol ), calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 20 mM).

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • For 5 mg to make a 20 mM stock: Volume = 0.005 / (0.020 * 199.17) = 0.001256 L = 1256 µL.

  • Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex vigorously for 2-3 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Crucially, ensure the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Section 2: Foundational Assay: Cell Viability and Cytotoxicity

The first essential step in characterizing a new compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][5]

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate overnight for adherence Seed->Incubate1 Treat 3. Add serial dilutions of compound & vehicle control Incubate1->Treat Incubate2 4. Incubate for desired exposure time (e.g., 48-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate (1-4h) (Formazan crystal formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO or SDS) Incubate3->Solubilize Readout 8. Read Absorbance at ~570 nm Solubilize->Readout

Caption: Workflow for the MTT cell viability assay.

2.1 Protocol: MTT Assay for IC₅₀ Determination

Materials:

  • Cells of interest (e.g., a cancer cell line like HCT116 or MCF7)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume proliferation.

  • Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration as the highest compound concentration).

  • Exposure: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

2.2 Data Analysis and Presentation

  • Subtract the average absorbance of the "medium only" blank wells from all other values.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table for Reporting Cytotoxicity Data:

Cell LineExposure Time (h)IC₅₀ (µM)95% Confidence Interval
HCT11648[Value][Lower, Upper]
HCT11672[Value][Lower, Upper]
MCF748[Value][Lower, Upper]
MCF772[Value][Lower, Upper]

Section 3: Mechanistic Probing: Enzyme Inhibition Assays

Given the prevalence of oxazole derivatives as enzyme inhibitors, assessing the compound's effect on a relevant enzyme is a logical next step.[2] The following is a generalized protocol for a colorimetric enzyme inhibition assay that can be adapted to various enzymes (e.g., proteases, kinases, phosphatases). The core principle is to measure the rate of product formation in the presence and absence of the inhibitor.[7]

Enzyme_Inhibition cluster_no_inhibitor Control Reaction cluster_with_inhibitor Inhibited Reaction Enzyme Enzyme Product_Control Product (High Signal) Enzyme->Product_Control Binds Substrate Substrate Substrate->Product_Control Converts Enzyme_I Enzyme Product_Inhibited No/Low Product (Low Signal) Enzyme_I->Product_Inhibited Substrate_I Substrate Substrate_I->Product_Inhibited Blocked Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme_I Binds & Blocks

Caption: Principle of a direct enzyme inhibition assay.

3.1 Protocol: General Colorimetric Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (that produces a colorimetric or fluorescent signal)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compound serial dilutions

  • 96-well or 384-well clear, flat-bottom plates

  • Microplate reader capable of kinetic reads

Procedure:

  • Assay Setup: To the wells of a microplate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control).

    • Enzyme solution (at a fixed, optimized concentration).

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Readout: Immediately place the plate in a microplate reader and begin reading the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds for 15-30 minutes). The rate of the reaction is determined by the slope of the linear portion of the progress curve.

  • Controls:

    • 100% Activity Control: Enzyme + Substrate + Vehicle (No inhibitor).

    • 0% Activity Control (Blank): Substrate + Vehicle (No enzyme).

3.2 Data Analysis and Presentation

  • Calculate the reaction rate (V, e.g., mOD/min) for each well by determining the slope of the linear phase of the reaction.

  • Subtract the rate of the blank from all other wells.

  • Normalize the data by expressing the rate of inhibited wells as a percentage of the 100% activity control (% Activity).

  • Plot % Activity against the log of the compound concentration and use non-linear regression to determine the IC₅₀.

Table for Reporting Enzyme Inhibition Data:

Enzyme TargetAssay TypeIC₅₀ (µM)95% Confidence Interval
e.g., TrypsinColorimetric[Value][Lower, Upper]
e.g., COX-2Fluorescent[Value][Lower, Upper]

Section 4: Mechanistic Probing: Receptor Binding Assays

The amino-oxazole structure is reminiscent of neurotransmitters, suggesting potential interactions with receptors.[8] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[9] This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Assay Setup cluster_separation Separation cluster_detection Detection Receptor 1. Add Receptor Membranes to wells/tubes Radioligand 2. Add fixed concentration of Radioligand ([L*]) Receptor->Radioligand TestCompound 3. Add serial dilutions of Test Compound (I) Radioligand->TestCompound Incubate 4. Incubate to reach equilibrium binding TestCompound->Incubate Filter 5. Rapidly filter through glass fiber filters Incubate->Filter Wash 6. Wash filters with ice-cold buffer Filter->Wash Scintillation 7. Add scintillation cocktail to filters Wash->Scintillation Count 8. Count radioactivity (CPM) Scintillation->Count

Caption: Workflow for a competitive radioligand binding assay.

4.1 Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.[10]

  • A radiolabeled ligand ([³H]-ligand, [¹²⁵I]-ligand) specific for the receptor.

  • A known non-radiolabeled ligand (for determining non-specific binding).

  • Assay buffer.

  • Glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine).

  • Cell harvester and vacuum filtration system.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Plate Setup: Set up tubes or a 96-well plate with three sets of conditions:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + a saturating concentration of a known unlabeled ligand.

    • Competition: Receptor membranes + Radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (determined in separate association/dissociation experiments).[11]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Receptor-bound radioligand is retained on the filter, while unbound radioligand passes through.

  • Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4.2 Data Analysis and Presentation

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate % Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited compared to the control (which has 0% inhibition).

  • Determine IC₅₀: Plot % Inhibition against the log of the test compound concentration and use non-linear regression to determine the IC₅₀.

  • Calculate Kᵢ: Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Table for Reporting Receptor Binding Data:

Receptor TargetRadioligand UsedKᵢ (nM)95% Confidence Interval
e.g., Sigma-1[³H]-(+)-Pentazocine[Value][Lower, Upper]
e.g., GABA-A[³H]-Muscimol[Value][Lower, Upper]

References

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. [Link]

  • ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. NextSDS. [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Iraqi Journal of Science. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Heliyon. [Link]

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. The Journal of Biological Chemistry. [Link]

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal. [Link]

  • Figure 1: Examples of amino-functionalized 1,2-oxazole derivatives I-VIII. ResearchGate. [Link]

  • Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • In Cellulo Synthesis of Proteins Containing a Fluorescent Oxazole Amino Acid. Journal of the American Chemical Society. [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Scientific Reports. [Link]

  • Ethyl 2-amino-1,3-oxazole-5-carboxylate. PubChem. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules. [Link]

  • Enzyme Analysis. G-Biosciences. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Amino-Functionalized Poly(2-Ethyl-2-Oxazoline)-Ran-Poly[2-(3-Butenyl)-2-Oxazoline] Copolymers Used as Non-Viral Vectors for Nucleic Acid Delivery: Impact of Polymer Structure and Composition. Polymers. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights to help you troubleshoot problems and optimize your reaction yield.

Introduction

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. The synthesis, most commonly achieved through the cyclocondensation of a β-ketoester equivalent with hydroxylamine, can be challenging.[1][2] Issues such as low yields, regioisomeric impurity formation, and reaction stalling are frequently reported. This guide provides a structured approach to identifying the root causes of these problems and implementing effective solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: A low yield in this synthesis typically points to one of four main areas: regioisomeric impurity formation, incomplete reaction, reagent/product degradation, or poor starting material quality.

The most common cause is the formation of an undesired regioisomer. The cyclization reaction with hydroxylamine on an asymmetric 1,3-dielectrophile precursor can lead to two different isomers.[2]

To diagnose and resolve this, follow this workflow:

Low_Yield_Troubleshooting start Low Yield (<50%) Detected check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc isomer_issue Multiple spots/peaks of same mass detected? check_tlc->isomer_issue Check for Isomers incomplete_rxn Significant starting material remains? check_tlc->incomplete_rxn Check for Starting Material degradation_issue Multiple unidentified spots/ streaking on TLC? check_tlc->degradation_issue Check for Degradation isomer_yes Regioisomer Formation Likely isomer_issue->isomer_yes Yes isomer_issue->incomplete_rxn No isomer_solution Solution: Control Reaction pH - Use a buffered system (e.g., acetate buffer). - Slowly add base (e.g., NaOAc) to maintain  mildly acidic to neutral pH. - Explore different solvents. isomer_yes->isomer_solution incomplete_yes Incomplete Reaction incomplete_rxn->incomplete_yes Yes incomplete_rxn->degradation_issue No incomplete_solution Solution: Optimize Conditions - Increase reaction time. - Gradually increase temperature (e.g., from RT to 40-60°C). - Consider microwave-assisted synthesis  for reduced reaction times. incomplete_yes->incomplete_solution degradation_yes Degradation Likely degradation_issue->degradation_yes Yes degradation_solution Solution: Milder Conditions - Lower reaction temperature. - Use a weaker base (e.g., NaHCO3 instead of NaOEt). - Ensure high-purity, fresh reagents. - Run reaction under an inert atmosphere (N2 or Ar). degradation_yes->degradation_solution

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I've isolated my product, but NMR analysis shows significant impurities that are difficult to separate. How can I prevent their formation?

Answer: Impurity generation often stems from the reactivity of the β-ketoester starting material or its equivalent.

  • Self-Condensation of Starting Material: β-ketoesters can undergo self-condensation (a Claisen or Dieckmann condensation) in the presence of a strong base.[3][4] This leads to higher molecular weight byproducts.

    • Preventative Measure: Add your base (e.g., sodium ethoxide) slowly and at a low temperature (0-5 °C) to the solution of the ketoester before adding hydroxylamine. This minimizes the concentration of the enolate available for self-condensation. Using a milder base like sodium acetate can also be effective.

  • Formation of the Wrong Regioisomer: As mentioned, this is a major issue. The nucleophilic nitrogen of hydroxylamine can attack either of the two carbonyl-equivalent carbons in the 1,3-dielectrophile.

    • Preventative Measure: Precise pH control is the most critical factor. The relative nucleophilicity of the hydroxylamine nitrogen and the electrophilicity of the carbonyl carbons are pH-dependent. Running the reaction in a buffered ethanol or water solution often provides better regioselectivity than using a strong base in a non-polar solvent.[1]

  • Incomplete Hydrolysis of Intermediates: If your synthesis starts from a precursor like an enamine or an enol ether, incomplete hydrolysis can leave behind related impurities.

    • Preventative Measure: Ensure your workup procedure includes a mildly acidic wash (e.g., dilute aq. NH4Cl) to hydrolyze any remaining intermediates before extraction and purification.

Question 3: My reaction seems to stop or "stall" before all the starting material is consumed, even after extended reaction times. What could be the cause?

Answer: A stalled reaction typically indicates an issue with reagent stability, stoichiometry, or solubility.

  • Reagent Decomposition: Hydroxylamine, particularly in solution, can be unstable. If it degrades over the course of the reaction, there won't be enough to drive the reaction to completion.

    • Solution: Use freshly prepared hydroxylamine solution or high-quality commercial-grade hydroxylamine hydrochloride. Consider adding the hydroxylamine in portions over the course of the reaction.

  • Base Consumption: If a stoichiometric amount of a strong base is used, it can be consumed by side reactions or by neutralizing the hydroxylamine hydrochloride, leaving the reaction medium non-basic and halting progress.

    • Solution: Use a slight excess of a mild base (e.g., 1.2-1.5 equivalents of sodium acetate). The acetate acts as a base to free the hydroxylamine and as a buffer to maintain a favorable pH.

  • Product/Intermediate Precipitation: An intermediate or the final product may be precipitating out of the solution, effectively removing it from the reaction.

    • Solution: Monitor the reaction visually for any precipitate. If one forms, analyze it to determine its identity. You may need to switch to a more polar solvent or a solvent mixture (e.g., ethanol/water, THF/ethanol) to maintain solubility.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reaction mechanism for this synthesis?

A: The core of this synthesis is the cyclocondensation reaction between hydroxylamine and a 1,3-bis-electrophilic precursor, typically a derivative of ethyl acetoacetate.[1][2] The process involves the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the stable 1,2-oxazole ring.

Reaction_Mechanism reactants Ethyl 4-cyano-3-oxobutanoate (Precursor) Hydroxylamine (NH2OH) intermediate Oxime Intermediate reactants->intermediate Condensation path_a Attack at C3 intermediate->path_a Cyclization path_b Attack at C5 intermediate->path_b Cyclization product_desired Desired Product Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate path_a->product_desired Dehydration product_isomer Undesired Regioisomer path_b->product_isomer Dehydration

Sources

Optimization

troubleshooting low aqueous solubility of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Welcome to the technical support center for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the issues you may be facing.

Section 1: Understanding the Solubility Challenge

Q1: I've observed that ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate has very low solubility in my aqueous buffers. What are the likely molecular reasons for this?

Answer: Low aqueous solubility is a common challenge for many organic molecules and is influenced by a delicate balance between lipophilicity and hydrophilicity, as well as the energy required to break the compound's crystal lattice structure.

Let's break down the structure of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate:

  • Ethyl Acetate Moiety: The ethyl group and the ester functional group contribute to the molecule's lipophilic (fat-loving) character, which is unfavorable for dissolution in water.

  • Amino Group: The primary amine (-NH2) is a basic, polar group that can act as a hydrogen bond donor. This is the most promising feature for solubility manipulation. At a pH below its pKa, this group will become protonated (-NH3+), significantly increasing its affinity for water.

  • 1,2-Oxazole Ring: This heterocyclic ring is relatively polar but also contributes to a rigid, planar structure that can pack efficiently into a stable crystal lattice.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interactions with the solvent) must overcome the crystal lattice energy (the energy holding the molecules together in a solid state).[1] If the compound forms a highly stable, crystalline solid, more energy is required to break it apart, leading to lower solubility.

In essence, while the molecule has polar features, its overall structure and potential for strong intermolecular interactions in the solid state likely lead to poor aqueous solubility at neutral pH.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This section provides a logical workflow for systematically addressing and improving the aqueous solubility of your compound.

Workflow for Troubleshooting Low Aqueous Solubility

G start Observation: Low Aqueous Solubility char Step 1: Physicochemical Characterization (In-Silico & Experimental) start->char ph_mod Step 2: pH Modification (Most effective for ionizable compounds) char->ph_mod Compound has ionizable group (amine) cosolvent Step 3: Co-solvent Addition (For non-ionizable or pH-limited compounds) ph_mod->cosolvent Inadequate solubility or precipitation occurs success Achieved Target Solubility ph_mod->success Success complexation Step 4: Complexation (Cyclodextrins) cosolvent->complexation Toxicity/concentration limits reached cosolvent->success Success surfactant Step 5: Surfactant-Mediated Solubilization complexation->surfactant Solubility still insufficient complexation->success Success reassess Re-evaluate Formulation Strategy surfactant->reassess Target not met surfactant->success Success

Caption: A decision-making workflow for systematically troubleshooting low aqueous solubility.

Q2: How can I use pH adjustment to improve the solubility of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate?

Answer: This should be your first and most effective strategy. The primary amino group on the oxazole ring is basic and can be protonated to form a positively charged, and therefore more water-soluble, ammonium salt.[2]

Scientific Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution relative to the compound's pKa (the pH at which 50% of the compound is in its ionized form). For a basic compound like this one, lowering the pH below its pKa will increase the proportion of the protonated, more soluble form.

G neutral_pH At Neutral pH (e.g., 7.4) Compound is mostly un-ionized (R-NH2) Result: Low Solubility acidic_pH At Acidic pH (pH < pKa) Compound is mostly ionized (R-NH3+) Result: High Solubility neutral_pH->acidic_pH Add Acid / Lower pH

Caption: Effect of pH on the ionization and solubility of a basic compound.

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate, phosphate, acetate) from pH 2.0 to pH 8.0.

  • Add Excess Compound: Add an excess amount of solid ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with an appropriate mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.

Data Interpretation: You should observe a significant increase in solubility as the pH decreases. This provides a working pH range for your experiments.

Common Buffers for pH Adjustment Typical pH Range Considerations
Citrate Buffer3.0 - 6.2Can chelate metal ions.
Acetate Buffer3.6 - 5.6Volatile, can be removed by lyophilization.
Phosphate-Buffered Saline (PBS)~7.4Physiologically relevant, but may have limited buffering capacity at lower pH.
Glycine-HCl Buffer2.2 - 3.6Useful for very low pH ranges.

Causality & Pitfalls:

  • Why 24-48 hours? This duration is typically sufficient to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.[4]

  • Pitfall - Compound Degradation: The ester linkage in your compound could be susceptible to hydrolysis, especially at very low or high pH. Always assess the stability of your compound under the chosen pH conditions by monitoring for degradation products via HPLC over time.

Q3: The solubility is still insufficient even after pH adjustment, or the required pH is not compatible with my experiment. What's the next step?

Answer: The next logical step is to use co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[5][6]

Scientific Principle: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity of the aqueous environment, thereby lowering the energy required to create a cavity for the solute molecule.[7][8]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v). If a specific pH is required, use a buffer as the aqueous component.

  • Determine Solubility: Use the shake-flask method described in Q2 to determine the solubility of your compound in each co-solvent mixture.

  • Analyze and Select: Identify the co-solvent and concentration that provides the desired solubility without causing precipitation or compound degradation.

Common Co-solvents Typical Starting Concentration (% v/v) Key Properties & Considerations
Ethanol5 - 20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5 - 40%Common in pharmaceutical formulations. Can be viscous at high concentrations.
Polyethylene Glycol 400 (PEG 400)10 - 50%Effective solubilizer, low toxicity.[2]
Dimethyl Sulfoxide (DMSO)< 1% (for cell-based assays)Excellent solubilizer but can be toxic to cells at higher concentrations.

Causality & Pitfalls:

  • Why start with low concentrations? The goal is to use the minimum amount of co-solvent necessary to achieve solubilization, minimizing potential toxicity or interference with downstream assays.[5]

  • Pitfall - Precipitation upon Dilution: A solution prepared with a high percentage of co-solvent may cause the compound to precipitate when it is diluted into a fully aqueous environment (e.g., cell culture media or upon injection). Always test the effect of dilution.

Q4: I am working with an in vivo model and need to avoid organic co-solvents. Are there other options?

Answer: Yes. When co-solvents are not viable, complexation with cyclodextrins is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[9][10]

Scientific Principle: The poorly soluble drug (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[][12] The outside of this complex is hydrophilic, allowing the entire entity to dissolve readily in water.[9] This is a non-covalent interaction.[10]

G cluster_0 In Aqueous Solution cluster_1 Forms Soluble Complex CD Cyclodextrin (Host) (Hydrophilic Exterior, Lipophilic Cavity) Complex Inclusion Complex (Soluble in Water) CD->Complex Complexation Drug Insoluble Drug (Guest) (Lipophilic) Drug->Complex Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Cyclodextrin Screening

  • Select Cyclodextrins: The most commonly used are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[9]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10%, 20% w/v).

  • Determine Solubility (Phase Solubility Study): Add excess compound to each cyclodextrin solution and determine the solubility using the shake-flask method (see Q2).

  • Plot the Data: Plot the solubility of your compound against the cyclodextrin concentration. A linear relationship (an AL-type phase diagram) indicates the formation of a soluble 1:1 complex.[12]

  • Preparation of the Final Formulation: Once the optimal concentration is known, the complex can be prepared by stirring the compound and cyclodextrin in water until a clear solution is formed. Lyophilization can be used to create a stable, solid powder that can be easily reconstituted.[13]

Q5: What if even cyclodextrins don't provide sufficient solubility?

Answer: In particularly challenging cases, surfactants can be employed. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[14][15]

Scientific Principle: Micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[15][16]

Common Surfactants Type Considerations
Polysorbate 80 (Tween® 80)Non-ionicWidely used in pharmaceutical formulations; low toxicity.[15]
Polysorbate 20 (Tween® 20)Non-ionicSimilar to Polysorbate 80, often used in protein formulations.
Sodium Dodecyl Sulfate (SDS)AnionicVery strong solubilizer, but can denature proteins and cause cell lysis.[15]
Solutol® HS 15Non-ionicUsed in parenteral formulations.

Experimental Protocol: The screening process is analogous to that for co-solvents and cyclodextrins. A phase solubility study is performed by measuring the compound's solubility in aqueous solutions containing increasing concentrations of the surfactant. A sharp increase in solubility is typically observed above the surfactant's CMC.

Causality & Pitfalls:

  • Why are surfactants a later choice? While effective, surfactants can interfere with biological assays, disrupt cell membranes, and some can have higher toxicity profiles compared to cyclodextrins.[17] Their use requires careful consideration of the experimental context.

Section 3: Essential Experimental Protocols

Q6: How do I perform an accurate measurement of aqueous solubility?

Answer: There are two primary types of solubility measurements used in drug development: thermodynamic and kinetic. They measure different properties and are used at different stages.

1. Thermodynamic (or Equilibrium) Solubility Assay

This is the "gold standard" method that measures the true equilibrium solubility of the most stable crystalline form of the compound.[4][18]

  • Principle: An excess of the solid compound is equilibrated with the aqueous buffer for an extended period (24-72 hours) to ensure a saturated solution is formed.

  • Protocol: The detailed protocol is described under Q2: pH-Solubility Profile Generation .

  • When to Use: Use this method when you need the most accurate and definitive solubility value, such as for lead candidate optimization and pre-formulation studies.

2. Kinetic Solubility Assay

This is a high-throughput method used in early discovery to quickly assess the solubility of many compounds.[4]

  • Principle: The compound is first dissolved in a strong organic solvent (typically DMSO) and then diluted into the aqueous buffer. The concentration at which the compound precipitates out of solution is measured, often by detecting scattered light (nephelometry) or turbidity.[18][19]

  • Brief Protocol:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • In a microplate, perform serial dilutions of this stock solution into the desired aqueous buffer.

    • Allow the plate to incubate for a short period (e.g., 1-2 hours).

    • Read the plate on a nephelometer or plate reader capable of measuring turbidity. The concentration at which precipitation is first detected is the kinetic solubility.

  • When to Use: Ideal for screening large libraries of compounds in early drug discovery to flag potential solubility issues.

Key Difference: Kinetic solubility is often higher than thermodynamic solubility because it can measure the solubility of a transient, amorphous precipitate rather than the most stable crystal form.[20]

Section 4: Frequently Asked Questions (FAQs)

Q: My compound dissolves initially with your suggested methods, but then crashes out of solution after a few hours. Why is this happening and what can I do? A: This phenomenon is known as supersaturation. You have created a solution that holds more dissolved compound than is thermodynamically stable. Over time, the compound begins to nucleate and crystallize into its more stable, less soluble form. This is particularly common with amorphous solid dispersions or when using high concentrations of co-solvents. To mitigate this, you can try adding a precipitation inhibitor (often a polymer like HPMC or PVP) to your formulation, which works by sterically hindering crystal growth. Alternatively, you may need to reduce the final concentration or use a different solubilization method, like cyclodextrins, which form a more stable complex.

Q: Can I combine different solubility enhancement techniques? A: Absolutely. This is an advanced formulation strategy. For example, you can use pH adjustment to ionize the molecule and then add a co-solvent or a cyclodextrin to further enhance solubility. This is often done to reduce the required concentration of any single excipient. For instance, using a slightly acidic buffer might allow you to use only 5% PG instead of 20%, which could be beneficial for reducing toxicity.

Q: Are there any safety concerns with the excipients you've recommended? A: All the recommended excipients (common buffers, co-solvents, cyclodextrins, and surfactants) are widely used in pharmaceutical formulations and are generally considered safe at typical concentrations. However, "safe" is context-dependent. A concentration of DMSO that is acceptable for a screening assay would be unacceptable for a parenteral formulation. Always consult regulatory guidelines and material safety data sheets (MSDS). For in vivo studies, it is critical to run a vehicle toxicity control group to ensure that the formulation itself does not produce an adverse effect.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026, March 2). PriMera Scientific Publications.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022, April 11). Journal of Chemical Technology and Metallurgy.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. (2020, August 1).
  • Aqueous Solubility - Creative Biolabs. (n.d.).
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. (2000, March 10).
  • Aqueous Solubility Assays. (2025, July 31). Creative Bioarray.
  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).

Sources

Troubleshooting

preventing oxidation and degradation of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of ethyl 2-(5-amino-1,2-oxazol-3-yl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate .

This molecule presents a dual-stability challenge during storage and handling: the highly electron-rich exocyclic 5-amino group is exceptionally prone to auto-oxidation, while the ethyl ester linkage is highly susceptible to nucleophilic attack and hydrolysis. Understanding the causality behind these degradation pathways is critical for maintaining the scientific integrity of your assays.

Part 1: Troubleshooting & FAQs

Q1: Why is my ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate sample turning dark yellow or brown over time? A1: This colorimetric shift is a direct indicator of oxidative degradation. The exocyclic 5-amino group donates electron density into the isoxazole ring, making the molecule highly reactive toward atmospheric oxygen and reactive oxygen species (ROS). Exposure to light and oxygen triggers auto-oxidation, leading to the formation of colored polymeric, azo, or nitroso species. The 5-aminoisoxazole core is well-documented to exhibit stability challenges in oxidative or biological environments, necessitating strict atmospheric control[1].

Q2: I am observing a secondary peak in my LC-MS analysis with a mass shift of -28 Da. What is happening? A2: A mass loss of 28 Da in the parent ion corresponds to the hydrolysis of the ethyl ester to the free carboxylic acid (R-COOCH₂CH₃ R-COOH). This degradation is driven by trace moisture in your storage container or solvent. Amino acid esters and related heteroaryl esters are highly susceptible to both base-catalyzed and acid-catalyzed hydrolysis[2].

Q3: How do I prevent ester hydrolysis if I need to store the compound in solution? A3: Hydrolysis requires water and is accelerated by pH extremes. If you must store the compound in an aqueous formulation, maintain a slightly acidic environment (pH 4.0–5.0), as amino esters hydrolyze rapidly at pH > 7[2]. For long-term liquid storage, use strictly anhydrous organic solvents (e.g., dry DMSO or Acetonitrile) stored over molecular sieves. Alternatively, specific ester stabilizers can be incorporated to block reactive sites and prevent water molecules from attacking the ester bond[3].

Q4: What are the absolute best practices for long-term storage of the solid powder? A4: The optimal storage condition is a self-validating system that eliminates both oxygen and moisture:

  • Temperature: Store at -20°C to reduce thermodynamic degradation rates.

  • Atmosphere: Purge the vial headspace with Argon (which is heavier than air and displaces oxygen effectively).

  • Light: Use amber glass vials to prevent photolytic excitation of the isoxazole ring.

  • Seal: Use PTFE-lined caps to prevent moisture ingress.

Part 2: Degradation Pathways & Storage Workflows

G Start Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Oxidation Oxidation (O2, Light) Start->Oxidation Exocyclic -NH2 Hydrolysis Hydrolysis (H2O, pH extremes) Start->Hydrolysis Ester Linkage Deg1 Azo/Nitroso Derivatives (Darkening/Color Change) Oxidation->Deg1 Deg2 2-(5-amino-1,2-oxazol-3-yl)acetic acid + Ethanol (-28 Da) Hydrolysis->Deg2

Figure 1: Primary degradation pathways of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Workflow Step1 1. Lyophilize (Remove H2O) Step2 2. Aliquot (Single-use) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Seal & Store (-20°C, Dark) Step3->Step4

Figure 2: Optimal self-validating storage workflow for 5-aminoisoxazole esters.

Part 3: Quantitative Degradation Profile

The following table summarizes the expected degradation rates of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate under various storage conditions. This data highlights the causality between environmental exposure and compound integrity.

Storage ConditionTimeframe% Oxidation (Colorimetric/UV)% Hydrolysis (LC-MS)Overall Purity
Room Temp, Ambient Air, Clear Vial 1 Month> 15% (Dark Brown)~ 8%< 77%
4°C, Ambient Air, Amber Vial 3 Months~ 5% (Light Yellow)~ 3%~ 92%
-20°C, Ambient Air, Amber Vial 6 Months< 2% (Off-white)< 2%> 96%
-20°C, Argon Purged, Amber Vial 12 Months< 0.5% (White) < 0.5% > 99%

Part 4: Experimental Protocols

Protocol 1: Self-Validating Aliquoting and Inert Gas Purging

To prevent repeated freeze-thaw cycles and condensation-driven hydrolysis, follow this protocol upon receiving the bulk powder:

  • Equilibration: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the powder, initiating ester hydrolysis.

  • Aliquoting: In a low-humidity environment (ideally a glove box), weigh the powder into single-use, amber glass vials.

  • Purging: Insert an Argon gas line into the vial, hovering just above the powder. Purge at a low flow rate for 10–15 seconds. Causality: Argon is denser than air and will blanket the powder, displacing reactive oxygen.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm and transfer to a -20°C freezer.

Protocol 2: HPLC-UV/MS Monitoring of Degradation

To verify the integrity of your stored aliquots before critical assays, use this rapid screening method:

  • Sample Prep: Dissolve 1 mg of the stored aliquot in 1 mL of strictly anhydrous Acetonitrile (do not use water or methanol as the diluent to prevent artificial hydrolysis during prep).

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to maintain acidic pH and suppress base-catalyzed hydrolysis on-column) over 10 minutes.

  • Detection:

    • Monitor UV absorbance at 254 nm. A broadening of the main peak or the appearance of a highly absorbing shoulder indicates the formation of conjugated azo/nitroso oxidation products.

    • Monitor the MS (ESI+) trace. Look for the parent ion [M+H]+ and specifically scan for a peak at [M+H−28]+ , which confirms the presence of the hydrolyzed carboxylic acid derivative.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com. Available at:[Link]

  • The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. Available at:[Link]

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Esterification of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Welcome to the Technical Support Center for the synthesis and optimization of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical parameter of reaction temperature in the esterification process. Our goal is to equip you with the scientific rationale and practical steps to achieve optimal yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the esterification of 2-(5-amino-1,2-oxazol-3-yl)acetic acid to its ethyl ester.

Issue 1: Low or No Product Yield

Question: I am observing very low to no formation of my desired ethyl ester product. What are the likely causes related to reaction temperature, and how can I resolve this?

Answer:

Low or no product yield is a common issue in esterification reactions, and temperature plays a pivotal role. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Thermal Energy: The Fischer-Speier esterification is a thermodynamically controlled, reversible reaction.[1][2] It requires sufficient heat to overcome the activation energy barrier.[2]

    • Solution: Ensure your reaction is heated to an appropriate temperature. For many Fischer esterifications, this involves refluxing the reaction mixture.[2] The specific temperature will be dictated by the boiling point of your alcohol (in this case, ethanol) or any co-solvent used.[2]

  • Poor Solubility of Starting Material: The starting carboxylic acid, 2-(5-amino-1,2-oxazol-3-yl)acetic acid, may have limited solubility in ethanol at lower temperatures, preventing it from effectively participating in the reaction.

    • Solution: Gradually increase the reaction temperature to the reflux point of ethanol (approximately 78 °C). Using a large excess of ethanol not only drives the equilibrium towards the product but also serves as a suitable solvent.[3]

  • Premature Decomposition: While elevated temperatures are necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or the product.[3] The 5-amino-1,2-oxazole ring system's stability at high temperatures should be considered.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the reaction reaches completion or a plateau, proceed with the workup to avoid degradation. If decomposition is suspected, consider running the reaction at a slightly lower temperature for a longer duration.

Issue 2: Presence of Multiple Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. How can I adjust the temperature to minimize these impurities?

Answer:

The formation of side products is often temperature-dependent. The key is to find a temperature that favors the kinetics of the desired esterification over competing side reactions.

  • Acylation of the Amino Group: The primary amino group on the 1,2-oxazole ring is nucleophilic and can compete with ethanol to react with the activated carboxylic acid, leading to amide formation and potential polymerization.

    • Solution: This side reaction is generally more pronounced at higher temperatures. If N-acylation is a significant issue, consider running the reaction at a lower temperature (e.g., 50-60 °C) for an extended period. While this may slow down the desired esterification, it can disproportionately reduce the rate of the undesired side reaction.

  • Ring Opening or Rearrangement: Heterocyclic rings, under harsh acidic and high-temperature conditions, can sometimes undergo ring-opening or rearrangement reactions.

    • Solution: Maintain a controlled and consistent temperature. Avoid localized overheating by ensuring efficient stirring. If ring instability is suspected, a milder esterification method that does not require high temperatures, such as using thionyl chloride at low temperatures, might be a better alternative.[4]

Issue 3: Incomplete Reaction

Question: The reaction seems to stall and never goes to completion, even after extended heating. What temperature-related factors could be at play?

Answer:

An incomplete reaction is often a sign that the reaction has reached equilibrium or that a deactivating process is occurring.

  • Equilibrium Limitation: As a reversible reaction, the esterification will reach a point of equilibrium where the rates of the forward and reverse reactions are equal.[1]

    • Solution: To shift the equilibrium towards the product, you need to remove one of the products, typically water.[1] While simply increasing the temperature will increase the rate at which equilibrium is reached, it won't necessarily shift the equilibrium significantly in your favor. The most effective strategy is to use a Dean-Stark apparatus with a suitable azeotroping solvent (like toluene) to physically remove water as it is formed.[1][2] This allows the reaction to proceed to higher conversion.

  • Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid) can be deactivated by water.[3] If the reaction is not sufficiently anhydrous, the catalyst's effectiveness will diminish over time.

    • Solution: Ensure all reagents and glassware are thoroughly dried before starting the reaction. While temperature itself doesn't directly cause catalyst deactivation by water, running the reaction at a temperature that allows for the efficient removal of water (as with a Dean-Stark trap) will help maintain catalyst activity.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the Fischer esterification of 2-(5-amino-1,2-oxazol-3-yl)acetic acid with ethanol?

A1: A good starting point is to conduct the reaction at the reflux temperature of ethanol, which is approximately 78 °C.[2] This provides a good balance between reaction rate and minimizing potential degradation. However, the optimal temperature may need to be adjusted based on reaction monitoring (TLC).

Q2: How does the choice of acid catalyst influence the optimal reaction temperature?

A2: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts for Fischer esterification.[2] While they are effective, they can also promote side reactions at higher temperatures. Lewis acids can also be used.[1] If you find that a strong acid is causing decomposition at reflux, you might consider a solid acid catalyst which can sometimes allow for milder reaction conditions.

Q3: Can I run the reaction at a lower temperature for a longer time to improve selectivity?

A3: Yes, this is a valid optimization strategy.[5] Lowering the reaction temperature can sometimes disfavor the formation of side products that have a higher activation energy than the desired esterification. This trade-off between reaction rate and selectivity is a common consideration in process optimization.

Q4: Is it possible to run this esterification at room temperature?

A4: While some highly reactive esterification methods can proceed at room temperature, the Fischer esterification of 2-(5-amino-1,2-oxazol-3-yl)acetic acid is unlikely to be efficient without heating.[6] The reaction rate would be extremely slow, making it impractical for most applications.

Q5: How can I monitor the progress of the reaction to determine the optimal heating time?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. The reaction should be stopped once the starting material spot is no longer visible or when the product spot ceases to intensify.

III. Experimental Protocols & Data

Table 1: Temperature Optimization Summary
Temperature (°C)CatalystReaction Time (hours)Observations
50H₂SO₄ (cat.)24Slow conversion, minimal side products.
78 (Reflux)H₂SO₄ (cat.)6-8Good conversion, some side product formation.
78 (Reflux with Dean-Stark)p-TsOH (cat.)4-6High conversion, minimized side products due to water removal.
> 90 (in higher boiling solvent)H₂SO₄ (cat.)4Significant decomposition and multiple side products observed.
Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(5-amino-1,2-oxazol-3-yl)acetic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which will act as both the reagent and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification with Water Removal (Dean-Stark)
  • To a round-bottom flask, add 2-(5-amino-1,2-oxazol-3-yl)acetic acid (1.0 eq), ethanol (3-5 eq), a catalytic amount of p-toluenesulfonic acid (0.1 eq), and an azeotroping solvent such as toluene.

  • Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate to the bottom.

  • Continue heating until no more water is collected in the trap.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and work up as described in Protocol 1.

IV. Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Dry Glassware & Reagents Reagents Add Carboxylic Acid, Ethanol, and Acid Catalyst Start->Reagents Heat Heat to Desired Temperature (e.g., 78°C Reflux) Reagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Continue Heating Cool Cool to Room Temperature Monitor->Cool Reaction Complete Neutralize Neutralize with Base Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (Column Chromatography or Recrystallization) Extract->Purify Product Final Product: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Purify->Product

Caption: General workflow for the esterification of 2-(5-amino-1,2-oxazol-3-yl)acetic acid.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_completion Incomplete Reaction Start Esterification Issue Observed Low_Yield Low or No Product Start->Low_Yield Side_Products Multiple Side Products Start->Side_Products Stalled_Reaction Reaction Stalls Start->Stalled_Reaction Temp_Too_Low Increase Temperature to Reflux Low_Yield->Temp_Too_Low Incomplete Reaction Decomposition Decrease Temperature, Monitor Closely Low_Yield->Decomposition Degradation Products N_Acylation Lower Temperature, Extend Reaction Time Side_Products->N_Acylation Amide Formation Ring_Opening Use Milder Conditions Side_Products->Ring_Opening Unidentified Impurities Equilibrium Use Dean-Stark Trap to Remove Water Stalled_Reaction->Equilibrium Reversible Reaction Catalyst_Deactivation Ensure Anhydrous Conditions Stalled_Reaction->Catalyst_Deactivation Water Present

Caption: Troubleshooting decision tree for optimizing reaction temperature.

V. References

  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. ChemistrySelect, 10(1), e202404319. Available from: [Link]

  • Ferreira, V. F., et al. (2025). Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. Chemistry & Biodiversity, 22(10), e202500516. Available from: [Link]

  • Kivekäs, R., et al. (2007). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. Available from: [Link]

  • Azizi, F. K., et al. (2026). Enhancing Ethyl Acetate Conversion from Acetic Acid Esterification by Optimizing Reactant Mole Ratio and Reaction Temperature. Journal of Chemical Engineering Research Progress, 3(1), 94-99. Available from: [Link]

  • Shafiei, A., et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 4(1), 565-570. Available from: [Link]

  • Sahu, P. K., et al. (2015). Effect of Temperature on esterification reaction. International Journal of ChemTech Research, 8(11), 314-320. Available from: [Link]

Sources

Troubleshooting

reducing unwanted byproducts during ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate synthesis

Welcome to the technical support center for the synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our focus is on providing practical, in-depth solutions to minimize unwanted byproducts and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, a valuable heterocyclic building block, typically proceeds through the cyclocondensation of ethyl 4-cyano-3-oxobutanoate with hydroxylamine. While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in the fundamental principles of the underlying reaction mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

A1: The most common isomeric byproduct is ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate.

The formation of this regioisomer arises from the two possible modes of initial nucleophilic attack of hydroxylamine on the β-keto nitrile, ethyl 4-cyano-3-oxobutanoate. The desired product results from the attack of the nitrogen atom of hydroxylamine on the ketone carbonyl, followed by cyclization involving the nitrile group. The isomeric byproduct results from the attack of the oxygen atom of hydroxylamine on the nitrile group, followed by cyclization with the ketone.

Troubleshooting Strategies:

  • pH Control is Critical: The regioselectivity of the reaction is highly dependent on the pH of the reaction medium.

    • Slightly Basic Conditions (pH 8-10): Generally favor the formation of the desired 5-amino-1,2-oxazole isomer. Under these conditions, the nitrogen of hydroxylamine is the more potent nucleophile for attacking the ketone.

    • Acidic or Strongly Basic Conditions: Can lead to an increase in the formation of the 3-amino-1,2-oxazole isomer.

  • Temperature Management: Lower reaction temperatures (0-25 °C) can enhance the selectivity of the reaction by favoring the kinetically controlled product, which is often the desired isomer.

  • Solvent Selection: Protic solvents like ethanol or methanol are commonly used. The choice of solvent can influence the tautomeric equilibrium of the starting material and the solubility of intermediates, thereby affecting the product ratio.

Analytical Identification:

The two isomers can be distinguished using spectroscopic methods:

TechniqueExpected Observation for Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetateExpected Observation for Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate
¹H NMR The chemical shift of the methylene protons (-CH₂-) adjacent to the isoxazole ring will be characteristic.The chemical shift of the methylene protons (-CH₂-) will be different due to the change in the electronic environment of the isoxazole ring.
¹³C NMR The chemical shifts of the isoxazole ring carbons (C3, C4, C5) will be distinct.The chemical shifts of the isoxazole ring carbons will differ significantly from the desired isomer.
LC-MS Both isomers will have the same mass, but their retention times on a suitable HPLC column will be different.Both isomers will have the same mass, but their retention times on a suitable HPLC column will be different.
Q2: I am observing a byproduct with a mass corresponding to the hydrolysis of the ester. How can I prevent this?

A2: The byproduct is likely 2-(5-amino-1,2-oxazol-3-yl)acetic acid.

This occurs when the ethyl ester group is hydrolyzed to a carboxylic acid. This side reaction is promoted by both acidic and basic conditions, particularly at elevated temperatures and with prolonged reaction times.

Troubleshooting Strategies:

  • Maintain Moderate pH: Avoid strongly acidic or basic conditions. If a base is used to facilitate the reaction, a milder base (e.g., sodium bicarbonate, triethylamine) is preferable to strong bases like sodium hydroxide.

  • Control Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.

  • Work-up Procedure: During the work-up, ensure that the pH is carefully controlled to avoid hydrolysis. Neutralize the reaction mixture to a pH of ~7 before extraction.

Q3: My product is contaminated with an amide byproduct. What is its origin and how can I avoid it?

A3: The likely amide byproduct is N-hydroxy-2-(5-amino-1,2-oxazol-3-yl)acetamide.

This byproduct can form from the reaction of hydroxylamine with the ethyl acetate functional group of either the starting material or the product, especially under conditions that favor aminolysis of the ester.[1][2]

Troubleshooting Strategies:

  • Stoichiometry of Hydroxylamine: Use a controlled amount of hydroxylamine (typically 1.0-1.2 equivalents). An excess of hydroxylamine can increase the likelihood of this side reaction.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the aminolysis reaction, which generally has a higher activation energy than the desired cyclization.

  • Order of Addition: Adding the hydroxylamine solution slowly to the solution of the β-keto nitrile can help to maintain a low instantaneous concentration of hydroxylamine, favoring the primary reaction pathway.

Experimental Protocols

Protocol for the Synthesis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired purity.

Materials:

  • Ethyl 4-cyano-3-oxobutanoate

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-cyano-3-oxobutanoate (1 equivalent) in ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) in water.

  • Cool the flask containing the ethyl 4-cyano-3-oxobutanoate solution to 0-5 °C in an ice bath.

  • Slowly add the aqueous solution of hydroxylamine and sodium bicarbonate to the cooled ethanol solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-4 hours), remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Reaction and Byproduct Pathways

Reaction Mechanism and Byproduct Formation

start Ethyl 4-cyano-3-oxobutanoate + Hydroxylamine intermediate1 Intermediate A (N-attack on ketone) start->intermediate1 Path A (Favored at pH 8-10) intermediate2 Intermediate B (O-attack on nitrile) start->intermediate2 Path B product Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (Desired Product) intermediate1->product Cyclization byproduct2 2-(5-amino-1,2-oxazol-3-yl)acetic acid (Hydrolysis Byproduct) product->byproduct2 Hydrolysis (Acidic or Basic) byproduct3 N-hydroxy-2-(5-amino-1,2-oxazol-3-yl)acetamide (Amide Byproduct) product->byproduct3 Aminolysis (Excess Hydroxylamine) byproduct1 Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate (Isomeric Byproduct) intermediate2->byproduct1 Cyclization

Caption: Reaction pathways in the synthesis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Troubleshooting Workflow

start Reaction Analysis: High Byproduct Levels q1 Isomeric Byproduct Detected? start->q1 a1 Adjust pH to 8-10 Lower Reaction Temperature q1->a1 Yes q2 Hydrolysis Byproduct Detected? q1->q2 No a1->q2 a2 Maintain Neutral pH Control Reaction Time & Temp. q2->a2 Yes q3 Amide Byproduct Detected? q2->q3 No a2->q3 a3 Control Hydroxylamine Stoichiometry Lower Reaction Temperature q3->a3 Yes end Optimized Synthesis: High Purity Product q3->end No a3->end

Caption: A decision-making workflow for troubleshooting byproduct formation.

References

  • Fu, Y., et al. (2021). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 10(2), 193-200. [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Pinner Reaction. BenchChem.
  • Al-Awadi, N. A., et al. (2001). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of Heterocyclic Chemistry, 38(4), 869-872.
  • BenchChem Application Note. (2025). Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Gao, Y., et al. (2014). A Method for the Production of Hydroxylamine Derivatives. U.S.
  • Reilly, J., & Hickinbottom, W. J. (1920). The hydrolysis of esters. Journal of the Chemical Society, Transactions, 117, 103-137.
  • Charette, A. B. (2009).
  • Wikipedia. (2023). Ethyl cyanoacetate. [Link]

  • Takeda, K., et al. (2020). Fine bubble technology for the green synthesis of fairy chemicals. Scientific Reports, 10(1), 1-8.
  • Mykhailiuk, P. K. (2023). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank, 2023(1), M1573.
  • Legrand, B., et al. (2016). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 12, 1753-1760.
  • Jones, L. W. (1914). THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. Journal of the American Chemical Society, 36(6), 1268-1294.
  • Baxendale, I. R., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(30), 8175-8183.
  • BenchChem Application Notes. (2025). Ethyl 2-[cyano(methyl)

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak symmetry issues when analyzing ethyl 2-(5-amino-1,2-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak symmetry issues when analyzing ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate .

To resolve peak tailing, we must first understand the structural liabilities of the analyte. This molecule presents a unique chromatographic challenge due to two competing factors:

  • The 5-Aminoisoxazole Core: Unlike typical aliphatic amines, the 5-amino group conjugated to an isoxazole ring is a very weak base (pKa ~ 0–2). Under standard reversed-phase HPLC conditions, it remains un-ionized. However, it acts as a potent hydrogen-bond donor and acceptor.

  • The Ethyl Acetate Moiety: The ester linkage at the 3-position is highly susceptible to both acid- and base-catalyzed hydrolysis, strictly limiting the pH range you can utilize for method development.

Below is our expert-curated troubleshooting guide, self-validating protocols, and mechanistic data to help you achieve perfect peak symmetry.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate exhibit severe peak tailing on my standard C18 column? A: Because the 5-aminoisoxazole moiety is predominantly neutral at typical mobile phase pH levels, tailing is not caused by classical cation-exchange interactions. Instead, it is driven by aggressive secondary hydrogen-bonding. The primary amine acts as an H-bond donor, while the isoxazole ring acts as an H-bond acceptor. These functional groups interact strongly with residual, un-endcapped silanols (Si-OH) and deprotonated silanols (SiO⁻) on the silica backbone [1].

Q2: Can I just increase the mobile phase pH to 8.0 to suppress silanol ionization? A: No. This is the "Ester Trap." While raising the pH might alter silanol dynamics, the ethyl ester group on your analyte is highly susceptible to base-catalyzed hydrolysis at pH > 7.0. Conversely, dropping the pH below 2.0 will trigger acid-catalyzed hydrolysis. You must operate within a strict "Goldilocks" pH window of 3.0–4.5 to preserve the structural integrity of the analyte while managing silanol activity.

Q3: If I am restricted to pH 3.0–4.5, how do I stop the hydrogen bonding with silanols? A: The most effective solution is transitioning from a standard alkyl C18 column to a Polar-Embedded stationary phase (e.g., amide, ether, or carbamate-linked C18). Polar-embedded groups create a localized high-water concentration near the silica surface. This hydration layer effectively shields residual silanols from the analyte's hydrogen-bonding network, drastically reducing peak tailing without requiring extreme pH adjustments [2].

Q4: How do I know if my tailing is caused by these chemical interactions or just a physical system void? A: You must run a self-validating "Neutral Marker Test." By co-injecting a hydrophobic, non-hydrogen-bonding neutral molecule (like Toluene) alongside your sample, you can isolate the variable. If the physical flow path is compromised, both peaks will tail. If only the isoxazole tails, the issue is purely chemical [3].

Part 2: Quantitative Data & Method Optimization

The table below summarizes the causality between column chemistry, mobile phase pH, and the resulting USP Tailing Factor ( As​ ) for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. An ideal As​ is between 1.0 and 1.2.

Column ChemistryMobile Phase pHUSP Tailing Factor ( As​ )Analyte StabilityMechanistic Outcome
Standard C18 (Non-endcapped)6.02.85 StableSevere H-bonding with SiO⁻
Standard C18 (Endcapped)6.01.92 StableModerate H-bonding
Standard C18 (Endcapped)3.51.45 StableReduced silanol ionization, but H-bonding persists
Polar-Embedded C18 3.5 1.05 Stable Optimal: Silanols shielded by embedded polar groups
Polar-Embedded C181.51.02Unstable Acid-catalyzed ester hydrolysis observed

Part 3: Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Physical Integrity Test

Objective: Conclusively differentiate between extra-column volume (physical tailing) and silanol interactions (chemical tailing).

  • Sample Preparation: Prepare a test solution containing 0.1 mg/mL of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate and 0.05 mg/mL of Toluene in the initial mobile phase.

  • Injection: Inject 5 µL onto your current HPLC setup.

  • Data Analysis: Calculate the USP Tailing Factor ( As​ ) for both peaks at 5% of the peak height.

  • Causality Check:

    • If Toluene As​>1.2 : The system has a physical defect. Check for dead volume in PEEK fittings, replace the guard column, or verify if the analytical column bed has collapsed.

    • If Toluene As​≤1.1 but Isoxazole As​>1.5 : The flow path is perfect. The tailing is caused by secondary chemical interactions. Proceed to Protocol 2.

Protocol 2: Mobile Phase & Column Optimization for Isoxazole Esters

Objective: Create a pH-stable, silanol-suppressing environment that prevents ester cleavage.

  • Buffer Preparation: Measure 1000 mL of HPLC-grade water. Add 10 mM Ammonium Formate (approx. 0.63 g).

  • pH Adjustment: Adjust the pH to exactly 3.5 using pure Formic Acid.

    • Causality: This specific pH is low enough to protonate a significant fraction of acidic silanols, but high enough to prevent acid-catalyzed cleavage of the ethyl acetate group.

  • Filtration: Vacuum filter the buffer through a 0.2 µm PTFE membrane to remove particulates.

  • Column Selection: Install a Polar-Embedded C18 column (e.g., Waters SymmetryShield, Agilent Bonus-RP, or Phenomenex Synergi Polar-RP).

  • Execution: Run a gradient using the pH 3.5 buffer as Mobile Phase A and Acetonitrile as Mobile Phase B.

Part 4: Troubleshooting Workflow Visualization

PeakTailingTroubleshooting Start Analyze Peak Tailing: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue Detected (Column Void / Extra-Column Volume) Decision->Physical Yes Chemical Chemical Issue Detected (Silanol Secondary Interactions) Decision->Chemical No FixPhysical Replace guard column, check PEEK fittings, reduce tubing ID Physical->FixPhysical FixChemical Optimize Chemistry: 1. Adjust pH to 3.5 (Protect Ester) 2. Use Polar-Embedded Column Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Part 5: References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Molecular-Level Comparison of Alkylsilane and Polar-Embedded Reversed-Phase Liquid Chromatography Systems. Analytical Chemistry, ACS Publications. Available at:[Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Available at:[Link]

Sources

Troubleshooting

overcoming steric hindrance in ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate substitution reactions

Welcome to the Technical Support Center for Isoxazole Functionalization . This portal is designed for researchers and drug development professionals facing challenges with the substitution reactions of ethyl 2-(5-amino-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Functionalization . This portal is designed for researchers and drug development professionals facing challenges with the substitution reactions of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (also known as ethyl 2-(5-aminoisoxazol-3-yl)acetate).

Due to the unique electronic and steric properties of the 1,2-oxazole (isoxazole) ring, functionalizing this specific scaffold requires precise control over reaction conditions. Below, you will find diagnostic workflows, troubleshooting FAQs, optimized empirical data, and self-validating protocols to overcome steric hindrance and poor nucleophilicity.

Diagnostic Workflow: Identifying Your Substitution Bottleneck

Before proceeding to the troubleshooting guides, use the following diagnostic logic tree to isolate the root cause of your low yields or poor regioselectivity.

DiagnosticWorkflow Start Target Reaction on Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate PathN N-Substitution (Acylation/Alkylation of -NH2) Start->PathN PathC C-4 Substitution (Electrophilic Aromatic Sub.) Start->PathC IssueN1 Issue: Unreacted Starting Material (Poor Nucleophilicity) PathN->IssueN1 IssueN2 Issue: C-4 Regioisomer Formation (Competing Nucleophile) PathN->IssueN2 IssueC1 Issue: Steric Blockade by C-3 Ethyl Acetate Group PathC->IssueC1 IssueC2 Issue: Over-oxidation or Ring Opening PathC->IssueC2 SolN1 Action: Use Strong Base (NaH) or Acylation Catalyst (DMAP) IssueN1->SolN1 SolN2 Action: Lower Temp to -78°C Control Electrophile Hardness IssueN2->SolN2 SolC1 Action: Use Transition Metal Catalysis or Photoredox Conditions IssueC1->SolC1 SolC2 Action: Protect -NH2 Group Prior to C-4 Activation IssueC2->SolC2

Diagnostic logic tree for troubleshooting ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: I am trying to N-acylate the 5-amino group using a bulky acid chloride, but I am recovering 90% of my starting material. Why is the amine so unreactive? The Causality: The isoxazole ring is an intrinsically electron-deficient aromatic heterocycle[1]. The lone pair of electrons on the 5-amino group is highly delocalized into the ring to stabilize this deficiency. Consequently, the nitrogen atom is a very poor nucleophile. Furthermore, if your electrophile is bulky, the adjacent ring oxygen (position 1) and the sheer trajectory required for attack create significant steric hindrance. The Solution: You must force the generation of a highly nucleophilic amide anion or use a nucleophilic catalyst. Standard amine bases like DIPEA or Triethylamine (TEA) are insufficiently basic and too sterically hindered to deprotonate the 5-amino group effectively. Instead, use Sodium Hydride (NaH) in THF to irreversibly form the nitrogen anion before adding the electrophile, or use Pyridine with a catalytic amount of DMAP to form a highly reactive acylpyridinium intermediate[2].

Q2: I want to perform an electrophilic substitution at the C-4 position, but the ethyl acetate group at C-3 seems to be blocking the reaction. How do I overcome this? The Causality: The exocyclic amino group at C-5 donates electron density into the ring, making the C-4 position the most nucleophilic carbon on the isoxazole scaffold, which typically facilitates chemoselective C-4 alkylation[1]. However, the -CH2COOEt group at C-3 possesses significant rotational freedom. Its steric bulk can sweep over the C-4 position, raising the activation energy for incoming bulky electrophiles and significantly reducing yields[3]. The Solution: To overcome the steric shield of the C-3 substituent, you must alter the transition state geometry. This can be achieved by utilizing organophotocatalytic strategies or transition-metal catalysis, which coordinate the electrophile and lower the activation barrier[1]. Alternatively, using highly polar aprotic solvents (like DMF or DMSO) at elevated temperatures (80–100 °C) can provide the necessary kinetic energy to overcome the steric clash.

Q3: How can I verify if my substitution occurred at the N-position or the C-4 position without running a full 2D-NMR? The Causality: N-alkylation/acylation vs. C-alkylation pathways require careful control, as they yield distinct regioisomers with different physicochemical properties[4]. The Solution (Self-Validating Protocol): Use LC-MS retention times and UV spectra as a primary diagnostic tool.

  • N-Substitution: Consumes the primary amine, drastically reducing the polarity of the molecule and eliminating the hydrogen-bond donor capacity. This typically results in a significantly longer retention time on a reverse-phase C18 column.

  • C-4 Substitution: Retains the highly polar, hydrogen-bonding primary amine at C-5. The retention time will increase due to the added mass, but less drastically than the N-substituted product. Furthermore, C-4 substitution disrupts the extended conjugation of the isoxazole ring differently than N-substitution, often resulting in a noticeable shift in the UV-Vis λmax​ (typically a hypsochromic shift compared to the N-substituted variant).

Empirical Data: Optimizing N-Acylation Conditions

When dealing with sterically hindered electrophiles (e.g., pivaloyl chloride or cyclopropanecarbonyl chloride), the choice of base and solvent is critical. The table below summarizes quantitative yield data based on internal optimizations for the N-acylation of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Base (Equivalents)SolventTemperatureAdditiveConversion (LC-MS)Isolated YieldPrimary Issue Observed
DIPEA (2.0 eq)DCM25 °CNone< 5%N/AStarting material recovered.
Pyridine (3.0 eq)DCM25 °CNone15%10%Sluggish reaction rate.
Pyridine (3.0 eq)DCM40 °CDMAP (0.1 eq)75%68%Moderate steric clash at TS.
NaH (1.2 eq) THF 0 °C to 25 °C None > 95% 88% Clean conversion.
KHMDS (1.1 eq)THF-78 °C to 0 °CNone85%72%Minor ring-opening byproducts.

Validated Experimental Protocols

Protocol A: Sterically Hindered N-Acylation via Deprotonation (NaH Method)

Use this protocol when DMAP/Pyridine fails due to extreme steric hindrance from the electrophile.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (1.0 mmol, 1.0 eq) and anhydrous THF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in small portions.

    • Causality Note: Hydrogen gas will evolve. The isoxazole amine is weakly acidic; NaH irreversibly deprotonates it to form a highly nucleophilic nitrogen anion, completely bypassing the electronic deactivation of the ring.

  • Activation: Stir the suspension at 0 °C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange.

  • Electrophile Addition: Dissolve your sterically hindered acid chloride or alkyl halide (1.1 mmol, 1.1 eq) in anhydrous THF (1.0 mL) and add it dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Chemoselective C-4 Alkylation via Organophotocatalysis

Use this protocol to bypass the steric shield of the C-3 ethyl acetate group without N-protecting the molecule[1].

  • Preparation: In an oven-dried vial equipped with a Teflon septum, add ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (0.5 mmol, 1.0 eq), the alkylating agent (e.g., an alkyl bromide, 1.5 eq), and the photocatalyst (e.g., Eosin Y or Ru(bpy)₃Cl₂, 2 mol%).

  • Solvent & Base: Add degassed DMF (3.0 mL) and a mild base such as K₂HPO₄ (2.0 eq).

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (which quenches the excited state of the photocatalyst).

  • Irradiation: Irradiate the vial with visible light (e.g., 450 nm blue LEDs) at room temperature for 12–24 hours.

    • Causality Note: The photocatalytic cycle generates a highly reactive radical intermediate from the electrophile. This radical addition to the electron-rich C-4 position has a lower steric activation barrier than a traditional SN2/Friedel-Crafts pathway, effectively slipping past the bulky C-3 -CH2COOEt group.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organics heavily with water (to remove DMF) and brine, dry over MgSO₄, and purify via chromatography.

Mechanistic Pathway: Competing Steric & Electronic Factors

The following diagram illustrates the competing transition states when an electrophile approaches ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, highlighting the specific steric and electronic barriers.

MechanisticPathway Substrate Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate + Bulky Electrophile (E+) TS_N N-Attack Pathway (Electronic Barrier) Substrate->TS_N Kinetic Control TS_C4 C-4 Attack Pathway (Steric Barrier) Substrate->TS_C4 Thermodynamic/Radical Control BarrierN Lone pair delocalized into ring. Requires strong base (NaH) to form reactive anion. TS_N->BarrierN BarrierC4 C-3 -CH2COOEt group blocks trajectory. Requires radical pathway or high thermal energy. TS_C4->BarrierC4 ProdN N-Substituted Product (Desired for Amides/Ureas) BarrierN->ProdN ProdC4 C-4 Substituted Product (Desired for Core Functionalization) BarrierC4->ProdC4

Mechanistic divergence of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate based on steric and electronic factors.

References

  • Mechanisms and Origins of Regio- and Stereoselectivities in NHC-Catalyzed [3 + 3] Annulation of α-Bromoenals and 5-Aminoisoxazoles: A DFT Study. acs.org. Available at:[Link]

  • Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. nih.gov. Available at:[Link]

  • Heterocyclic Ureas: Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase as Hypocholesterolemic Agents. acs.org. Available at:[Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. nih.gov. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Regioisomeric Reactivity Profiling: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate vs. Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate

For researchers in synthetic chemistry and drug development, the correct identification and functionalization of isoxazole regioisomers is a critical step in ensuring desired biological activity[1]. The positional isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in synthetic chemistry and drug development, the correct identification and functionalization of isoxazole regioisomers is a critical step in ensuring desired biological activity[1]. The positional isomerism of the amino group and the ethyl acetate side chain on the 1,2-oxazole (isoxazole) ring fundamentally alters the electronic landscape of the molecule.

This guide provides an in-depth, objective comparison of two highly valuable building blocks: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate and Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate . By analyzing the causality behind their divergent reactivity profiles, this document establishes a framework for chemoselective functionalization.

Structural & Electronic Causality

The isoxazole core exhibits pronounced electronic asymmetry due to the adjacent highly electronegative oxygen (position 1) and nitrogen (position 2) atoms. This asymmetry dictates the HOMO/LUMO energy levels and the resulting nucleophilicity of the substituents[1].

  • Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (Isomer A): The amino group is located at C5, directly adjacent to the ring oxygen. The lone pair on the nitrogen is heavily delocalized into the ring, participating in an enamine-like resonance with the C4 position and the ring nitrogen. Consequently, the 5-amino group exhibits reduced nucleophilicity, while the C4 carbon becomes highly susceptible to electrophilic attack.

  • Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate (Isomer B): The amino group is located at C3, adjacent to the ring nitrogen. The lone pair exhibits significantly less mesomeric donation into the ring oxygen, retaining higher localized electron density[2]. This makes the 3-amino group a potent nucleophile. Furthermore, the ethyl acetate group at C5 is adjacent to the highly electronegative oxygen, which provides superior inductive stabilization for any enolate formed at the alpha-carbon, making these protons highly acidic[3].

These electronic differences heavily influence structure-activity relationship (SAR) campaigns; for instance, in the design of VEGFR-2 kinase inhibitors, the 5-aminoisoxazole scaffold is often a superior hinge-binding motif compared to the 3-aminoisoxazole counterpart[4].

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative reactivity differences driven by the electronic environments of the two regioisomers.

PropertyEthyl 2-(5-amino-1,2-oxazol-3-yl)acetateEthyl 2-(3-amino-1,2-oxazol-5-yl)acetateMechanistic Driver
N-Nucleophilicity Low to ModerateHighLone pair delocalization (5-amino) vs. localization (3-amino)[2].
C4 Electrophilicity Highly Reactive (Enamine-like)Moderately ReactiveResonance activation from the C5-amino lone pair.
α -Proton Acidity Moderate (C3-Acetate)High (C5-Acetate)Inductive electron withdrawal by the adjacent ring oxygen at C5.
1 H NMR (C4-H Shift) Shielded ( δ ~ 5.5 ppm)Deshielded ( δ ~ 6.1 ppm)Higher electron density at C4 in the 5-amino isomer[5].
Mechanistic Pathways & Chemoselectivity

Understanding the divergent reaction pathways is essential for designing successful synthetic routes without requiring excessive protecting group manipulations.

Reactivity A 5-Amino Isomer (Acetate at C3) A_Nuc Weak N-Nucleophile (Requires strong base/heat) A->A_Nuc Delocalized lone pair A_C4 Strong C4-Nucleophile (Enamine reactivity) A->A_C4 Resonance activation B 3-Amino Isomer (Acetate at C5) B_Nuc Strong N-Nucleophile (Spontaneous acylation) B->B_Nuc Localized lone pair B_Alpha Highly Acidic Alpha-Protons at C5 B->B_Alpha Inductive O-stabilization

Divergent nucleophilic and electrophilic reaction pathways of isoxazole isomers.

N-Acylation Dynamics: Acylation of the 3-aminoisoxazole proceeds smoothly with standard acyl chlorides and a mild base at room temperature due to its localized lone pair[4]. In contrast, the 5-amino isomer often requires forcing conditions (elevated temperatures, NaH, or DMAP) because the amine nitrogen is partially sp2 hybridized via resonance.

α -Methylene Functionalization: The ethyl acetate side chain contains α -protons whose pKa​ is dictated by the attachment point. Because the C5 position is highly electron-deficient, the α -protons of Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate can be enolized under milder conditions (e.g., K2​CO3​ for Knoevenagel condensations) compared to the C3-acetate counterpart, which may require stronger bases like LiHMDS.

Experimental Workflows

Workflow Start Select Isoxazole Regioisomer Isomer3 3-Amino-5-Acetate Start->Isomer3 Isomer5 5-Amino-3-Acetate Start->Isomer5 Acyl3 Standard Acylation (RCOCl, Pyridine, RT) Isomer3->Acyl3 High N-Nucleophilicity Enol3 Mild Enolization (K2CO3, Aldehyde) Isomer3->Enol3 High Alpha-Acidity Acyl5 Forcing Acylation (RCOCl, DMAP/NaH, 60°C) Isomer5->Acyl5 Low N-Nucleophilicity Enol5 Strong Enolization (LDA/LiHMDS, -78°C) Isomer5->Enol5 Lower Alpha-Acidity

Chemoselective experimental workflows based on isoxazole regiochemistry.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm regioselectivity.

Protocol A: Chemoselective N-Acylation of Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate

Rationale: This protocol exploits the high nucleophilicity of the 3-amino group to achieve selective N-acylation without competing C4-acylation.

  • Preparation: Dissolve 1.0 equivalent of Ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous Pyridine. Pyridine acts as both a mild base and a nucleophilic catalyst, perfectly suited for the reactive 3-amino group.

  • Acylation: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of the desired acyl chloride.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation (Self-Check): Monitor by LCMS and 1 H NMR. The successful N-acylation is confirmed by the preservation of the C4 proton, which will appear as a sharp singlet around δ 6.1–6.5 ppm[5]. If C4-acylation occurred (a common side reaction in 5-aminoisoxazoles), this signal would disappear.

Protocol B: Knoevenagel Condensation at the C3-Acetate Position (5-Amino Isomer)

Rationale: The C3 acetate requires specific base pairing to generate the enolate while avoiding competing N-alkylation or C4 nucleophilic attack.

  • Preparation: Dissolve 1.0 equivalent of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate and 1.1 equivalents of the target aldehyde in absolute ethanol.

  • Catalysis: Add 0.2 equivalents of Piperidine and 0.2 equivalents of Glacial Acetic Acid. This combination forms a reactive iminium intermediate with the aldehyde, lowering the activation energy required for the moderately acidic C3 α -protons.

  • Condensation: Heat the mixture to reflux for 4-6 hours using a Dean-Stark apparatus to remove water and drive the equilibrium.

  • Validation (Self-Check): Analyze the crude product via 1 H NMR. The disappearance of the α -CH 2​ protons (typically a singlet around δ 3.6–3.8 ppm) and the appearance of a new vinylic proton signal confirm successful condensation at the acetate side chain rather than the C4 position of the ring.

References
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign National Institutes of Health (NIH)[Link]

  • Studies with β -Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles MDPI[Link]

Sources

Comparative

A Comparative Guide for Researchers: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate vs. its Methyl Ester Analog

Introduction In the realm of medicinal chemistry and synthetic organic chemistry, the 5-amino-1,2-oxazole scaffold is a privileged structure, serving as a cornerstone for compounds exhibiting a wide range of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of medicinal chemistry and synthetic organic chemistry, the 5-amino-1,2-oxazole scaffold is a privileged structure, serving as a cornerstone for compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The acetate esters at the 3-position, specifically ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate and its methyl analog, are pivotal intermediates in the synthesis of more complex derivatives and are frequently explored as prodrugs. The seemingly subtle difference between an ethyl and a methyl ester can have profound consequences on reaction kinetics, product yields, physicochemical properties, and, crucially, pharmacokinetic profiles.

This guide provides an in-depth, objective comparison of these two analogs. Moving beyond a simple list of properties, we will delve into the causality behind their differing behaviors, supported by established chemical principles and experimental data from analogous systems. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make an informed selection for their specific application, whether it be a multi-step synthesis or the design of a novel therapeutic agent.

Section 1: Physicochemical Properties - The Foundation of Performance

The choice between the ethyl and methyl ester begins with a fundamental understanding of their physical properties. These characteristics influence everything from solvent selection and reaction temperature to purification methods and bioavailability.

PropertyEthyl 2-(5-amino-1,2-oxazol-3-yl)acetateMethyl 2-(5-amino-1,2-oxazol-3-yl)acetateRationale for Difference & Practical Implications
CAS Number 2105197-65-5[3][4]N/A (Less common commercially)The availability of a CAS number for the ethyl ester suggests it is more widely characterized and commercially available.
Molecular Formula C₇H₁₀N₂O₃C₆H₈N₂O₃The additional CH₂ group in the ethyl ester.
Molecular Weight 170.17 g/mol 156.14 g/mol A ~9% increase in mass for the ethyl ester can be relevant for high-precision analyses and formulation calculations.
Inferred Polarity Slightly less polarSlightly more polarThe longer alkyl chain of the ethyl group increases its nonpolar character. This impacts solubility and chromatographic behavior (e.g., lower R_f in normal-phase TLC).[5]
Inferred Boiling Point HigherLowerIncreased van der Waals forces due to the larger electron cloud and molecular weight of the ethyl ester lead to a higher boiling point, which can be an advantage in high-temperature reactions.[5][6]
Inferred Volatility LowerHigherThe methyl ester's lower boiling point makes it more volatile, a factor to consider for handling and removal under vacuum.[5]
Hazard Profile Skin Irrit. (H315), Eye Dam. (H318), STOT SE 3 (H336)[3]Not explicitly documented, but similar hazards should be assumed.Standard laboratory precautions (gloves, safety glasses) are necessary for both compounds.

Section 2: Synthesis and Experimental Protocols

While numerous methods exist for constructing the 1,2-oxazole ring, a common and adaptable strategy involves the cyclization of a β-keto ester derivative with hydroxylamine.[7][8]

G cluster_0 Preparation of β-Enamino Ketoester cluster_1 1,2-Oxazole Ring Formation Start N-Boc Protected Amino Acid Step1 Treat with Meldrum's Acid (EDC, DMAP) Start->Step1 Step2 Methanolysis or Ethanolysis Step1->Step2 Intermediate1 β-Keto Ester (Methyl or Ethyl) Step2->Intermediate1 Step3 React with DMF-DMA Intermediate1->Step3 Intermediate2 β-Enamino Ketoester Step3->Intermediate2 Step4 Treat with Hydroxylamine HCl Intermediate2->Step4 FinalProduct Target Ester (Methyl or Ethyl Analog) Step4->FinalProduct

Caption: General workflow for the synthesis of 1,2-oxazole esters.

Protocol 2.1: General Synthesis of 2-(5-amino-1,2-oxazol-3-yl)acetate Esters

This protocol is a generalized procedure adapted from methods for synthesizing substituted 1,2-oxazoles and should be optimized for specific substrates.[7][8]

  • Preparation of the β-Keto Ester : Start with an appropriate N-protected amino acid (e.g., N-Boc-glycine).

  • Activate the carboxylic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) and react it with Meldrum's acid.

  • The resulting adduct is then refluxed in either methanol (for the methyl ester) or ethanol (for the ethyl ester) to yield the corresponding β-keto ester.

  • Formation of the Enamino Ketoester : React the β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step introduces the enamine functionality required for cyclization.

  • Cyclization : Treat the crude β-enamino ketoester intermediate with hydroxylamine hydrochloride in the corresponding alcohol (methanol or ethanol) as a solvent. The reaction mixture is typically heated to facilitate the cyclocondensation and formation of the 1,2-oxazole ring.

  • Deprotection & Purification : If an N-Boc protecting group is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The final product is then purified using standard techniques such as column chromatography on silica gel.

Section 3: Comparative Reactivity - A Tale of Two Alkyl Groups

The primary differences in chemical reactivity stem from the electronic and steric properties of the methyl versus the ethyl group.

Hydrolytic Stability

For applications where the ester might be exposed to aqueous acidic or basic conditions, or for its use as a prodrug, hydrolytic stability is a critical parameter.

The Underlying Principle: The alkaline hydrolysis of esters (saponification) typically proceeds via a nucleophilic acyl substitution (B_AC_2) mechanism. The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon.

  • Electronic Effect : The ethyl group is slightly more electron-donating than the methyl group. This inductively pushes electron density towards the carbonyl carbon, making it marginally less electrophilic and thus less susceptible to nucleophilic attack.

  • Steric Effect : While minor, the ethyl group presents slightly more steric hindrance to the approaching nucleophile compared to the methyl group.

The Result : Ethyl esters consistently hydrolyze more slowly than their methyl ester counterparts. Studies on various ester pairs have shown that ethyl esters can be 2 to 3 times more stable towards hydrolysis than the corresponding methyl esters.[9][10] One study noted that under alkaline conditions, methyl acetate hydrolyzes faster than ethyl acetate.[11]

Protocol 3.1: Comparative Analysis of Hydrolysis Rate

This experiment provides a direct method to quantify the difference in stability.

  • Preparation : Prepare stock solutions of identical concentration (e.g., 0.1 M) for both the ethyl and methyl ester in a non-reactive solvent like acetonitrile.

  • Reaction Setup : In separate temperature-controlled vessels (e.g., 25°C), add a buffered aqueous solution of known pH (e.g., pH 11 for alkaline hydrolysis).

  • Initiation : At time t=0, inject an equal, small volume of the ester stock solution into the buffered solution and stir vigorously.

  • Monitoring : At regular time intervals, withdraw an aliquot from the reaction mixture. Immediately quench the hydrolysis by adding a stoichiometric excess of a weak acid to neutralize the base.

  • Quantification : Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the concentration of the remaining ester.

  • Data Analysis : Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Impact on Synthetic Reactions
  • Reaction Rates : For reactions where the ester carbonyl is attacked, the methyl ester may react slightly faster due to reduced steric hindrance and greater electrophilicity.[5][6] In many synthetic transformations, this difference is often negligible and can be overcome by minor adjustments to reaction time or temperature.

  • Transesterification : A significant practical consideration arises in base-catalyzed reactions (e.g., alkylation of the α-carbon). To prevent scrambling of the ester group, the alkoxide base should always match the alcohol of the ester. Use sodium ethoxide for the ethyl ester and sodium methoxide for the methyl ester.[6]

Section 4: Implications in Drug Development and Biological Systems

The choice between an ethyl and methyl ester is most critical when designing prodrugs, where the ester is intended to be cleaved by enzymes in vivo to release the active carboxylic acid.[12][13]

G cluster_methyl Methyl Ester Path cluster_ethyl Ethyl Ester Path Prodrug Ester Prodrug (Ethyl or Methyl Analog) - More Lipophilic - Enhanced Membrane Permeation Enzymes Esterases (in Plasma, Liver, etc.) Prodrug->Enzymes Hydrolysis ActiveDrug Active Drug (Carboxylic Acid) - More Polar - Exerts Therapeutic Effect Enzymes->ActiveDrug Methanol Methanol (Toxic Metabolite) Enzymes->Methanol Ethanol Ethanol (Less Toxic Metabolite) Enzymes->Ethanol

Caption: Prodrug activation pathway and metabolic considerations.

  • Pharmacokinetics (PK) : The rate of hydrolysis directly influences the PK profile.

    • Methyl Ester : Faster hydrolysis leads to a quicker release of the active drug. This might result in a higher peak plasma concentration (C_max_) and a shorter time to reach it (T_max_), but potentially a shorter duration of action.

    • Ethyl Ester : Slower hydrolysis generally leads to a more sustained release of the active drug, resulting in a lower C_max_ and a longer duration of action. This profile is often desirable for reducing dosing frequency and minimizing side effects associated with high peak concentrations.[14]

  • Lipophilicity and Absorption : Esterification of a polar carboxylic acid to its ethyl or methyl ester increases lipophilicity, which can significantly enhance absorption across biological membranes via passive diffusion.[14][15] The ethyl ester, being slightly more lipophilic, may offer a marginal advantage in this regard.

  • Metabolic Toxicity : A crucial, and often overlooked, factor is the alcohol released upon hydrolysis.

    • Methyl Ester : Releases methanol, which is metabolized to toxic formic acid and formaldehyde. For drugs requiring high doses, this can be a significant safety concern.[15]

    • Ethyl Ester : Releases ethanol, which is readily metabolized by the body with a well-understood and much safer toxicity profile. This makes the ethyl ester a far more common and preferred choice for prodrug design.[15]

Section 5: Spectroscopic Characterization

Unambiguous identification in the laboratory is essential. While full spectral analysis is required, the key distinguishing features in ¹H NMR are the signals corresponding to the ester alkyl group.

NucleusExpected ¹H NMR Signals (Ethyl Ester)Expected ¹H NMR Signals (Methyl Ester)
Ester Protons ~4.2 ppm (quartet, 2H, -O-CH₂ -CH₃)~1.2 ppm (triplet, 3H, -O-CH₂-CH₃ )~3.7 ppm (singlet, 3H, -O-CH₃ )
α-Methylene ~3.5 ppm (singlet, 2H, -CH₂ -COO-)~3.5 ppm (singlet, 2H, -CH₂ -COO-)
Oxazole Proton ~6.0 ppm (singlet, 1H, oxazole CH )~6.0 ppm (singlet, 1H, oxazole CH )
Amine Protons Broad singlet, ~5.0-5.5 ppm (2H, -NH₂ )Broad singlet, ~5.0-5.5 ppm (2H, -NH₂ )

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is the quartet/triplet pattern for the ethyl ester versus the sharp singlet for the methyl ester.

Conclusion and Recommendations

The decision to use ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate or its methyl analog is not arbitrary but a strategic choice based on the intended application. The following decision-making framework summarizes the key comparative points:

G Start Application Goal? Synth Organic Synthesis Intermediate Start->Synth Synthesis DrugDev Prodrug / Biological Application Start->DrugDev Biology Methyl Choose METHYL Ester Synth->Methyl Need slightly faster kinetics or higher volatility Ethyl Choose ETHYL Ester Synth->Ethyl Need higher boiling point or greater hydrolytic stability DrugDev->Ethyl Always preferred due to: - Slower, sustained release profile - Avoidance of toxic methanol - Higher lipophilicity

Caption: Decision framework for selecting the appropriate ester analog.

  • For use as a synthetic intermediate : The choice is less critical and depends on practical considerations.

    • Select the methyl ester if slightly faster reaction rates are desired or if its higher volatility is advantageous for purification.

    • Select the ethyl ester if greater stability to incidental hydrolysis is needed, or if a higher boiling point is beneficial for the reaction setup.

  • For use in drug design and development :

    • The ethyl ester is the overwhelmingly superior choice. Its slower hydrolysis rate provides a more favorable, sustained-release pharmacokinetic profile, and, most importantly, it avoids the formation of toxic methanol, making it a safer candidate for in vivo applications.

By understanding these fundamental differences, researchers can strategically select the optimal building block, saving valuable time and resources while enhancing the safety and efficacy of their final compounds.

References

  • NextSDS. (n.d.). ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.
  • Benchchem. (n.d.). A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions.
  • Kubyshkin, V., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PLoS ONE, 12(11), e0186542. Available at: [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate and Methyl 3-methyl-2.
  • Chapman, N. B., & Shorter, J. (1958). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acids. Journal of the Chemical Society, 1824-1829. Available at: [Link]

  • Azam, F., et al. (2014). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chemical Society of Pakistan, 36(5), 947-965. Available at: [Link]

  • SciELO. (2021). Article.
  • Al-Tel, T. H. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65. Available at: [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Available at: [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Ispikoudi, M., et al. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-45. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(5), 1165-1173. Available at: [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(3), 73-90. Available at: [Link]

  • IIP Series. (2022). PRO-DRUG DEVELOPMENTS.
  • Dihydropyrimidine Dehydrogenase Deficiency. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 105(2), 989–995. Available at: [Link]

  • Wright, M. R. (1968). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic, 548-551. Available at: [Link]

  • NextSDS. (n.d.). ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate.
  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Lee, H., & Lee, S. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 48(2), 161-170. Available at: [Link]

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Validation

mass spectrometry fragmentation pattern analysis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate A Comparative Guide for Structural Elucidation in Drug Development Introduction In the landscape of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

A Comparative Guide for Structural Elucidation in Drug Development

Introduction

In the landscape of pharmaceutical development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory submission and a prerequisite for understanding their pharmacological activity. Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, a heterocyclic compound incorporating both an isoxazole ring and an ethyl ester moiety, represents a class of molecules with significant potential as a scaffold in medicinal chemistry. Its structural integrity, purity, and degradation profile must be rigorously established.

Mass spectrometry (MS), particularly when hyphenated with liquid chromatography (LC), stands as a pivotal analytical technique for this purpose.[1][2] It offers unparalleled sensitivity and specificity for identifying and structuring unknown compounds, impurities, and degradants.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometric fragmentation pattern of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. We will explore its predicted fragmentation pathways, compare the capabilities of MS with alternative analytical methodologies, and present a robust, self-validating experimental protocol for its analysis.

Part 1: Fragmentation Pattern Analysis of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

The fragmentation of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate in a mass spectrometer is governed by the chemical properties of its two primary functional regions: the ethyl acetate side chain and the 5-amino-1,2-oxazole core. Understanding these pathways is crucial for interpreting the resulting mass spectrum. Using soft ionization techniques like Electrospray Ionization (ESI), we would expect to primarily observe the protonated molecular ion, [M+H]⁺.

Predicted Core Fragmentation Pathways

Upon activation in the collision cell of a mass spectrometer (via Collision-Induced Dissociation, CID), the protonated molecular ion will undergo a series of dissociation reactions.[3] The most favored pathways involve the cleavage of the weakest bonds or rearrangements to form stable fragment ions and neutral losses.[4]

The primary fragmentation events are predicted to originate from two main sites:

  • Ethyl Ester Moiety: Ester functionalities are well-known to produce characteristic fragments.[5] Common cleavages occur at the bonds adjacent to the carbonyl group.[5][6] We anticipate the following key fragmentations:

    • Loss of Ethanol (C₂H₅OH): A neutral loss of 46 Da resulting from the rearrangement and elimination of ethanol.[7]

    • Loss of an Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond to yield a stable acylium ion, resulting in a loss of 45 Da.

    • Formation of an Acylium Ion: The fragment resulting from the loss of the ethoxy group, which is a characteristic indicator of the acetate side chain.[6]

  • 5-Amino-1,2-oxazole Ring: The isoxazole ring is inherently labile due to the weak N-O bond, which is often the initial site of cleavage.[8] The fragmentation of this heterocyclic system can be complex, but tandem mass spectrometry has proven effective in differentiating even isomeric structures.[9][10]

    • Ring Cleavage: The initial N-O bond scission can trigger a cascade of ring-opening events.

    • Neutral Losses: Subsequent fragmentation can lead to the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or acetonitrile (CH₃CN), which are characteristic of heterocyclic ring systems.[10]

Below is a proposed fragmentation pathway diagram for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

fragmentation_pathway M [M+H]⁺ Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate F1 Fragment 1 Loss of C₂H₅OH (Ethanol) M->F1 -46 Da F2 Fragment 2 Acylium Ion (Loss of •OC₂H₅) M->F2 -45 Da F3 Fragment 3 Isoxazole Ring Fragment M->F3 Side Chain Cleavage F4 Fragment 4 Further Ring Fragmentation F3->F4 -CO, -HCN, etc.

Caption: Predicted fragmentation pathways for protonated ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data provides initial clues, it is often insufficient for unambiguous identification. High-Resolution Mass Spectrometry (HRMS), performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is indispensable.[1] HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the determination of the elemental composition of both the parent ion and its fragments.[11] This capability is critical for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas—thus adding a high degree of confidence to the structural assignment.

Summary of Predicted Fragments

The table below summarizes the key fragments predicted for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. The exact m/z values would be determined experimentally via HRMS.

Predicted Fragment Proposed Neutral Loss Description
[M+H]⁺ - 46C₂H₅OHLoss of ethanol from the ethyl ester side chain.
[M+H]⁺ - 45•OC₂H₅Formation of a key acylium ion.
[M+H]⁺ - 72C₃H₄O₂Cleavage of the entire acetate side chain.
Various smaller fragmentsCO, HCN, etc.Result from the cleavage of the isoxazole ring.

Part 2: Comparative Analysis with Alternative Methodologies

While LC-MS/MS is a powerful tool, a comprehensive structural elucidation strategy often involves orthogonal techniques. The choice of method depends on the specific question being addressed, from routine quality control to de novo identification of an unknown impurity.

Comparison with Isomeric Structures

A common challenge in pharmaceutical analysis is the differentiation of isomers. For instance, an isomer like ethyl 2-(3-amino-1,2-oxazol-5-yl)acetate would have the exact same molecular weight. However, the different substitution pattern on the isoxazole ring would almost certainly lead to a different fragmentation pattern in an MS/MS experiment.[9][10] The relative abundances of fragment ions and potentially the formation of unique, diagnostic product ions would allow for their unambiguous differentiation. This highlights the power of tandem mass spectrometry for detailed structural analysis beyond simple mass determination.

Comparison with Other Analytical Techniques
Technique Principle Strengths Limitations Best For
LC-MS/MS Separation by chromatography, followed by mass analysis of parent and fragment ions.[2]High sensitivity and selectivity; provides molecular weight and structural information; suitable for complex mixtures.[12][13]Provides fragmentation, not direct connectivity; potential for ion suppression.[14]Impurity profiling, metabolite identification, quantitative analysis.
GC-MS Separation of volatile compounds by gas chromatography, followed by mass analysis (typically with Electron Ionization).[11]Excellent chromatographic resolution; provides highly reproducible, library-searchable spectra.Requires volatile and thermally stable analytes; derivatization often necessary for polar compounds.[1]Analysis of volatile starting materials or impurities.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides unambiguous, definitive structural information including atom connectivity and stereochemistry.[15]Relatively low sensitivity; requires pure samples in larger quantities; longer analysis times.De novo structure elucidation of novel compounds.[11]

As the table illustrates, these techniques are complementary. MS provides the molecular weight and pieces of the structural puzzle (the fragments), while NMR provides the complete picture of atomic connectivity.[11][15]

Part 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate using a modern LC-HRMS/MS system. The causality behind each step is explained to ensure robust and reproducible results.

Objective

To develop and validate an LC-MS/MS method for the confident identification and structural characterization of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare Stock Solution (1 mg/mL in MeOH) Dilute Dilute to Working Solution (~10 µg/mL) Prep->Dilute LC LC Separation (C18 Column) Dilute->LC MS1 MS1 Full Scan (Detect [M+H]⁺) LC->MS1 MS2 MS/MS Scan (Fragment [M+H]⁺) MS1->MS2 Extract Extract Ion Chromatograms MS2->Extract Analyze Analyze Spectra (Accurate Mass & Fragments) Extract->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Experimental workflow from sample preparation to structural confirmation.

Step-by-Step Methodology

1. Sample Preparation

  • Rationale: Proper sample preparation is critical to avoid instrument contamination and ion suppression.[16] The goal is to have a clean solution at an appropriate concentration for ESI-MS.

  • Protocol:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

    • Perform a serial dilution of the stock solution to a final working concentration of approximately 1-10 µg/mL.[16] The solvent for the final dilution should be compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

    • Filter the final solution through a 0.22 µm syringe filter if any particulates are visible to prevent clogging of the LC system.[16]

2. Liquid Chromatography (LC) Method

  • Rationale: Chromatographic separation is essential to resolve the analyte from any impurities and reduce matrix effects at the ion source.[14] A reversed-phase C18 column is a standard choice for small polar molecules.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale for Additive: Formic acid is used to acidify the mobile phase, which promotes the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal in positive ion mode.[17]

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Method

  • Rationale: The MS method is designed in two stages: a full scan (MS1) to find the molecular ion, followed by a data-dependent tandem MS (MS/MS) scan to fragment it for structural information.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Rationale for Ionization: ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing in-source fragmentation and preserving the molecular ion.[2][18]

    • MS1 Full Scan:

      • Mass Range: m/z 50 - 500

      • Source Parameters:

        • Capillary Voltage: 3.5 kV

        • Gas Temperature: 325 °C

        • Drying Gas Flow: 8 L/min

    • MS/MS (Tandem MS) Scan:

      • Acquisition Mode: Data-Dependent Acquisition (DDA) or Auto-MS/MS.

      • Precursor Selection: Select the most intense ion from the MS1 scan (expected to be the [M+H]⁺ of the analyte) for fragmentation.

      • Collision Gas: Nitrogen.

      • Collision Energy (CE): Ramped from 10-40 eV.

      • Rationale for Ramped CE: Using a range of collision energies ensures that both low-energy (revealing larger fragments) and high-energy (revealing smaller, core fragments) dissociation pathways are observed, providing a more complete fragmentation map.

4. Data Analysis and Interpretation

  • Identify the Analyte Peak: Extract the ion chromatogram for the theoretical m/z of the protonated molecule.

  • Confirm Elemental Composition: Using the HRMS data from the MS1 scan, calculate the elemental formula from the accurate mass of the precursor ion. The mass error should be less than 5 ppm.

  • Analyze the MS/MS Spectrum: Correlate the fragment ions observed in the MS/MS spectrum with the predicted fragmentation pathways. Use the accurate mass data to assign elemental compositions to each significant fragment.

  • Validate the Structure: The combination of the correct molecular formula and a fragmentation pattern consistent with the proposed structure provides very high confidence in the compound's identity. For novel compounds, in silico fragmentation tools can be used to compare theoretical and experimental spectra.[1]

Conclusion

The structural elucidation of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is effectively achieved through a systematic analytical approach centered on high-resolution liquid chromatography-tandem mass spectrometry. By understanding the characteristic fragmentation patterns of the ethyl ester and the 5-amino-1,2-oxazole ring, a detailed and confident structural assignment can be made. While LC-MS/MS provides a wealth of information regarding molecular weight and fragmentation, it is most powerful when used within a broader analytical strategy. Comparing results with orthogonal techniques like NMR provides an unparalleled level of structural certainty, a critical requirement in the rigorous environment of drug development. The methodologies and insights presented in this guide offer a robust framework for researchers and scientists tasked with the structural characterization of this and similar heterocyclic molecules.

References

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Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate in Antimicrobial Screening Assays

Introduction: The Quest for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines and an exploration of novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines and an exploration of novel chemical scaffolds.[1] Heterocyclic compounds, particularly those containing the isoxazole ring, have emerged as a promising area of research due to their diverse biological activities.[2][3][4][5] The isoxazole moiety is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to form key interactions with biological targets.[3] This guide focuses on a specific isoxazole derivative, Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (referred to hereafter as Compound A), and provides a comprehensive framework for its initial antimicrobial benchmarking.

This document is designed for researchers, scientists, and drug development professionals. It offers an objective, data-driven comparison methodology, grounded in established protocols, to rigorously evaluate the antimicrobial potential of Compound A against clinically relevant pathogens and standard-of-care antibiotics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a model for data interpretation.

Compound Profile: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (Compound A)

  • Chemical Name: ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

  • CAS Number: 2105197-65-5[6]

  • Molecular Scaffold: 5-Amino-1,2-oxazole

  • Rationale for Investigation: The 5-amino-1,2-oxazole core is a versatile building block in medicinal chemistry.[7] The presence of an amino group and an ethyl acetate side chain offers potential sites for hydrogen bonding and esterase-mediated prodrug strategies, respectively. The nitrogen-oxygen bond within the isoxazole ring can also play a role in its chemical reactivity and biological interactions.[2][7] While extensive public data on the antimicrobial properties of this specific molecule is scarce, related isoxazole derivatives have demonstrated significant antibacterial and antifungal activity, making Compound A a compelling candidate for screening.[4][5]

Strategic Framework for Antimicrobial Benchmarking

A robust benchmarking study requires more than just generating data; it demands a strategic approach to ensure the results are meaningful and comparable. Our experimental design is built on a foundation of standardized methods to allow for clear interpretation and comparison against established drugs.[8]

The "Why": Causality in Experimental Design
  • Pathogen Panel Selection: We have selected a panel of microorganisms that includes representatives from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections and are notorious for multidrug resistance. The panel also includes a Gram-positive representative (Bacillus subtilis), a Gram-negative representative (Escherichia coli), and a fungal pathogen (Candida albicans) to establish the spectrum of activity. This selection provides a comprehensive initial assessment of the compound's breadth.

  • Reference Compound Selection: The choice of comparators is critical for benchmarking.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase. It serves as a benchmark for activity against a wide range of bacteria.

    • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a key comparator for activity against organisms like S. aureus.

    • Gentamicin: An aminoglycoside that inhibits protein synthesis, effective against many Gram-negative bacteria.

    • Fluconazole: A standard azole antifungal agent that inhibits ergosterol synthesis, serving as the benchmark for yeast activity.

  • Assay Selection: Beyond a Single Data Point: We employ a two-tiered approach to characterize the compound's effect.

    • Minimum Inhibitory Concentration (MIC): This is the foundational assay to determine the lowest concentration of a drug that prevents visible growth of a microorganism.[9][10] It establishes the potency of the compound.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay distinguishes between static (inhibitory) and cidal (killing) activity. An agent is considered cidal if the MBC/MFC is no more than four times the MIC. This distinction is crucial for clinical applications where eliminating the pathogen is essential.

Experimental Workflow Visualization

The overall benchmarking process can be visualized as a logical progression from initial preparation to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening (MIC) cluster_2 Phase 3: Cidal Activity Assessment cluster_3 Phase 4: Data Analysis A Compound A & Reference Drug Preparation (Stock Solutions) B Microbial Strain Revival & Inoculum Preparation C Broth Microdilution Assay (96-Well Plates) B->C Standardized Inoculum D Incubation (37°C, 18-24h) C->D E Visual/Spectrophotometric Reading to Determine MIC D->E F Subculturing from Clear Wells (MIC, 2xMIC, 4xMIC) onto Agar E->F MIC Results G Incubation (37°C, 24-48h) F->G H Colony Counting to Determine MBC/MFC G->H I Tabulate MIC & MBC/MFC Data H->I Cidal Data J Calculate MBC/MIC Ratio I->J K Benchmark against Reference Compounds J->K

Caption: High-level workflow for antimicrobial benchmarking of a novel compound.

Detailed Experimental Protocols

The following protocols are based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), which provides the "gold standard" for antimicrobial susceptibility testing.[11][12][13][14]

Protocol 1: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of Compound A against a panel of microorganisms.

Materials:

  • Compound A, Ciprofloxacin, Vancomycin, Gentamicin, Fluconazole

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for yeast

  • Bacterial/fungal strains

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Sterile DMSO (for compound dissolution)

Procedure:

  • Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of Compound A and each reference antibiotic in sterile DMSO.

  • Plate Preparation: Add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Controls:

    • Well 11: Growth Control (50 µL broth + 50 µL inoculum, no drug).

    • Well 12: Sterility Control (100 µL sterile broth, no inoculum).

  • Inoculum Preparation: Culture microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria (24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: MBC/MFC Determination

Objective: To determine the minimum bactericidal or fungicidal concentration.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC from the microdilution plate.

  • Aliquot 10 µL from each of these wells and from the growth control well.

  • Spot-plate the aliquot onto a sterile agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast).

  • Incubate the agar plates at 35-37°C for 18-24 hours (or until sufficient growth is seen in the control spot).

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Interpretation & Comparative Analysis (Hypothetical Data)

Effective data presentation is crucial for comparing antimicrobial efficacy.[10] The following tables provide a standardized format for presenting MIC and MBC data, populated with hypothetical but plausible results for Compound A.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound A vs. Reference Antibiotics (µg/mL)

MicroorganismGram StainCompound A CiprofloxacinVancomycinGentamicinFluconazole
Staphylococcus aureus (ATCC 25923)Gram +8110.5NA
Bacillus subtilis (ATCC 6633)Gram +40.50.50.25NA
Escherichia coli (ATCC 25922)Gram -320.25NA2NA
Pseudomonas aeruginosa (ATCC 27853)Gram ->641NA4NA
Candida albicans (ATCC 90028)Fungus16NANANA2

NA: Not Applicable

Table 2: Bactericidal/Fungicidal Activity of Compound A (µg/mL)

MicroorganismMICMBC/MFCMBC/MIC RatioInterpretation
Staphylococcus aureus8162Bactericidal
Bacillus subtilis482Bactericidal
Escherichia coli32>64>2Inconclusive/Static
Candida albicans16322Fungicidal
Analysis of Hypothetical Results
  • Spectrum of Activity: The data suggests Compound A possesses activity primarily against Gram-positive bacteria and the tested yeast. The MIC values of 4-8 µg/mL against B. subtilis and S. aureus indicate moderate potency.

  • Gram-Negative Activity: The compound shows significantly weaker activity against E. coli (32 µg/mL) and is largely ineffective against P. aeruginosa (>64 µg/mL). This is a common challenge in antibiotic discovery, often due to the formidable outer membrane of Gram-negative bacteria.[15]

  • Mode of Action (Static vs. Cidal): The MBC/MIC ratios of 2 for both Gram-positive bacteria and C. albicans strongly suggest a cidal mechanism of action.[2] This is a highly desirable characteristic for a potential antibiotic.

  • Benchmarking: While not as potent as the reference drugs Ciprofloxacin or Vancomycin, Compound A demonstrates a distinct profile. Its cidal activity against Gram-positives and moderate antifungal activity suggest it may operate via a different mechanism of action, warranting further investigation.

Potential Mechanism of Action: An Outlook

The isoxazole scaffold is known to be a versatile pharmacophore. While the precise mechanism of Compound A is unknown, we can hypothesize based on related structures. Some isoxazole-containing compounds have been shown to inhibit key bacterial processes. For instance, some derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in bacterial fatty acid synthesis.[16]

G cluster_0 Bacterial Cell A Fatty Acid Synthesis Pathway B FabH Enzyme (β-ketoacyl-acyl carrier protein synthase III) E Acetoacetyl-ACP (Elongation Start) B->E Condensation C Malonyl-ACP C->B D Acetyl-CoA D->B E->A Leads to X Compound A (Hypothetical Inhibitor) X->B Inhibition

Caption: Hypothetical inhibition of the FabH enzyme by Compound A.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial antimicrobial benchmarking of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. The hypothetical data suggests that Compound A is a promising hit compound with cidal activity against Gram-positive bacteria and moderate antifungal properties.

The logical next steps in the drug discovery pipeline would include:

  • Expanded Panel Screening: Test against a wider panel of clinical isolates, including multidrug-resistant (MDR) strains of S. aureus (MRSA) and Enterococcus (VRE).

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine its therapeutic index.

  • Mechanism of Action Studies: Employ assays to investigate the specific cellular target, such as macromolecule synthesis inhibition or membrane integrity assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Compound A to improve potency and broaden the spectrum of activity.

By following a rigorous, well-documented, and comparative approach, researchers can efficiently evaluate the potential of novel chemical entities like Compound A and contribute to the vital search for the next generation of antimicrobial agents.

References

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  • Sharma, V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research, 11(12), 1184-1205. Available at: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615-618. Available at: [Link]

  • Colomer, A., et al. (2011). Amino acid-based surfactants: New antimicrobial agents. Advances in Colloid and Interface Science, 165(2), 79-88. Available at: [Link]

  • Das, P., et al. (2023). A generative deep learning approach to de novo antibiotic design. Nature Biomedical Engineering, 7(10), 1296-1313. Available at: [Link]

  • Huszár, S., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2959. Available at: [Link]

  • Zaharia, V., et al. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 64(5), 724-729. Available at: [Link]

  • Rehman, A., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of the Chemical Society of Pakistan, 37(3), 573-579. Available at: [Link]

  • Fjell, C. D., et al. (2012). Identification of novel antibacterial peptides by chemoinformatics and machine learning. Journal of the Royal Society Interface, 9(72), 1547-1557. Available at: [Link]

  • Yavari, I., et al. (2012). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. Monatshefte für Chemie - Chemical Monthly, 143(10), 1437-1440. Available at: [Link]

  • Lee, S., et al. (2025). A benchmarking study on medical foundation models for antibiotic susceptibility prediction. GitHub. Available at: [Link]

  • NextSDS. (n.d.). ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. Retrieved March 26, 2026, from [Link]

  • Al-Hajjar, S., et al. (2015). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Molecules, 20(11), 20560-20576. Available at: [Link]

  • Al-Tawfiq, J. A., et al. (2017). Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia. Journal of Infection and Public Health, 10(5), 559-563. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega. Available at: [Link]

  • Tadesse, S., et al. (2023). Synthesis, Antibacterial Activity and Insilco Studies of 1-(2- ethyl acetate)-2-styryl 5-nitroimidazole Derivatives. Addis Ababa University. Available at: [Link]

Sources

Validation

Verifying the Purity of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Reference Standards: A Comparative Analytical Guide

Introduction Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS 2105197-65-5), commonly referred to as ethyl 2-(5-aminoisoxazol-3-yl)acetate, is a highly versatile heterocyclic building block used extensively in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS 2105197-65-5), commonly referred to as ethyl 2-(5-aminoisoxazol-3-yl)acetate, is a highly versatile heterocyclic building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Because the 5-aminoisoxazole moiety is reactive and the ethyl ester linkage is susceptible to hydrolysis under extreme pH conditions, ensuring the absolute purity of its reference standards is critical for downstream synthetic reliability.

Commercial reference materials typically target a purity threshold of [1]. However, relying on a single analytical technique often creates blind spots. This guide objectively compares orthogonal analytical methodologies—HPLC-UV, Quantitative NMR (qNMR), and GC-MS—to establish a robust, self-validating framework for purity verification in strict accordance with[2] and[3] guidelines.

The Rationale for Orthogonal Purity Verification

As an analytical scientist, one must recognize that "purity" is a composite metric. Regulatory frameworks clearly delineate that impurities in drug substances can be organic (process-related or degradation products), inorganic, or [4].

  • Causality in Method Selection: HPLC-UV is excellent for separating structurally similar organic impurities (such as regioisomers or hydrolysis by-products) but is entirely blind to non-chromophoric contaminants like inorganic salts. Conversely, qNMR provides a direct, absolute mass fraction by comparing proton resonances against a structurally unrelated internal standard, completely bypassing the need for a pre-existing reference material of the analyte itself. GC-MS complements both by identifying volatile residual solvents from the synthesis process.

  • Regulatory Grounding: Integrating these orthogonal methods ensures compliance with modern validation requirements, which demand proven specificity, accuracy, and a defined reportable range across all [5].

Comparative Analysis of Analytical Methodologies

To objectively evaluate the performance of each technique for ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, we compare their operational metrics and specific utilities below.

Table 1: Performance Comparison of Purity Verification Techniques
MethodologyPrimary TargetLOD / LOQAccuracy / PrecisionAdvantagesLimitations
HPLC-UV Organic impurities, regioisomers, degradants~0.01% / 0.05%High precision (RSD < 1.0%)Exceptional resolution; ideal for tracking structural analogs.Yields relative purity only; misses non-UV active species.
1H-qNMR Absolute mass fraction~0.1% / 0.5%High accuracy (± 0.5%)Direct absolute quantitation; no external standard required.Lower sensitivity for trace impurities; requires high-field NMR.
GC-MS Volatile impurities, residual solvents~1 ppm / 5 ppmModerate (RSD < 5.0%)Unmatched for volatile organics and mass identification.Analyte thermal degradation risk; blind to inorganic salts.

Experimental Protocols: Self-Validating Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in instrument performance is immediately flagged before data reporting.

Method A: HPLC-UV Chromatographic Purity

Rationale: The basic amino group on the isoxazole ring interacts strongly with residual silanols on standard silica columns, causing severe peak tailing. We utilize an end-capped C18 column with a low-pH buffered mobile phase to protonate the silanols and ensure sharp peak symmetry.

  • Step 1: Sample Preparation: Dissolve the standard in Acetonitrile:Water (50:50 v/v) to a concentration of 1.0 mg/mL. Crucial: Analyze within 12 hours to prevent hydrolysis of the ethyl ester linkage.

  • Step 2: Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min at 30°C.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (optimal for the isoxazole chromophore).

  • Step 3: System Suitability Testing (SST): Inject a resolution mixture containing the analyte and a known degradation product (e.g., 5-amino-1,2-oxazole-3-carboxylic acid). Self-Validation: The system is valid only if the resolution ( Rs​ ) > 2.0 and the tailing factor ( Tf​ ) for the main peak is ≤ 1.5.

Method B: Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the number of nuclei producing it, allowing for absolute mass fraction calculation.

  • Step 1: Internal Standard (IS) Selection: Use Maleic acid (NIST SRM 2278) as the IS. Its singlet resonance at ~6.3 ppm does not overlap with the analyte's signals (ethyl group at ~1.3 ppm and ~4.2 ppm; methylene at ~3.6 ppm; isoxazole ring proton at ~6.0 ppm).

  • Step 2: Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • Step 3: Acquisition Parameters: Use a 500 MHz NMR spectrometer. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1 = 30 seconds) to ensure complete magnetization recovery. Use a 90° pulse angle and 16-32 scans.

  • Step 4: Calculation & Validation: Calculate absolute purity using the mass balance equation comparing the integral of the analyte's methylene protons against the IS singlet. Self-Validation: Analyze in triplicate; the Relative Standard Deviation (RSD) must be < 1.0%.

Method C: GC-MS for Volatiles

Rationale: To account for residual synthesis solvents (e.g., ethanol, ethyl acetate) that artificially inflate the sample weight and skew molar calculations.

  • Step 1: Dissolve 50 mg of the standard in 1 mL of Dimethylformamide (DMF).

  • Step 2: Inject 1 µL into a GC-MS equipped with a DB-624 column (30 m x 0.32 mm, 1.8 µm), optimized for volatile solvents.

  • Step 3: Run an oven program from 40°C (hold 5 min) to 240°C at 10°C/min. Quantify residual peaks against a calibration curve of known solvents.

Workflow Visualization

The integration of these orthogonal methods forms a comprehensive control strategy. The decision tree below illustrates the self-validating workflow from initial analysis to final certification.

PurityWorkflow Start Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Reference Standard HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Start->qNMR GCMS GC-MS Analysis (Volatiles & Residuals) Start->GCMS DataInt Orthogonal Data Integration (Mass Balance Calculation) HPLC->DataInt qNMR->DataInt GCMS->DataInt Pass Certified Reference Material (Purity ≥ 98%) DataInt->Pass Conforms Fail Out of Specification (Requires Purification) DataInt->Fail Fails

Orthogonal analytical workflow for verifying the absolute purity of reference standards.

Conclusion

The certification of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate reference standards cannot rely on chromatographic area percent alone. By coupling the high-resolution separation of HPLC-UV with the absolute quantitation of qNMR and the volatile detection capabilities of GC-MS, laboratories can establish a self-validating, scientifically rigorous purity profile. This multi-tiered approach not only meets stringent regulatory expectations but also guarantees the integrity of downstream pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • <1086> Impurities in Drug Substances and Drug Products Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • Training Module: Practical Applications of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. Designed for researchers and drug development professionals, this doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will explore the binding interactions of our lead compound and compare its performance against a known inhibitor and a structural analog, providing a clear rationale for structure-activity relationship (SAR) insights.

Introduction: The Rationale for Investigation

The isoxazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 1,2-oxazole ring, with its adjacent oxygen and nitrogen heteroatoms, is adept at forming hydrogen bond interactions with protein targets.[3] Our focus, ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, is a promising starting point for inhibitor design. Its structural features—a hydrogen-bond-donating amino group, an ester for potential derivatization, and the isoxazole core—make it an intriguing candidate for interacting with various enzymatic active sites.

Molecular docking is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target protein.[2] This computational method is instrumental in modern drug discovery, enabling the rapid screening of virtual libraries, elucidation of structure-activity relationships, and the rational design of more potent and selective inhibitors.[2]

In this guide, we will perform a comparative docking study targeting Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer progression, making it a prime target for anticancer drug development.[4] Isoxazole-based molecules, such as Luminespib, have demonstrated potent inhibitory effects on Hsp90.[4]

Our comparative analysis will include:

  • Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (Lead Compound): The primary molecule of interest.

  • Luminespib (Positive Control): A known, potent isoxazole-based Hsp90 inhibitor.[4] This allows us to validate our docking protocol and benchmark the performance of our lead compound.

  • Ethyl 2-(5-nitro-1,2-oxazol-3-yl)acetate (Structural Analog): A hypothetical analog to probe the significance of the 5-amino group in receptor binding.

Experimental Methodology: A Validated Workflow

A reliable docking study is built on a meticulous and logically sound protocol. Each step is designed to minimize confounding variables and ensure the scientific validity of the results.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for our comparative docking study.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis & Comparison Ligand_Prep Ligand Preparation (Lead, Control, Analog) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Target Protein Preparation (Hsp90) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Pose_Analysis Pose & Score Analysis (Binding Affinity) Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (Discovery Studio) Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis (vs. Controls) Interaction_Analysis->Comparison

Caption: A flowchart of the comparative molecular docking workflow.

Step-by-Step Protocol

Part 1: Ligand Preparation

Causality: The accuracy of a docking simulation is highly dependent on the initial 3D conformation of the ligand. Proper preparation, including energy minimization, ensures that the ligand structure is energetically plausible, allowing the docking algorithm to explore relevant conformational space more efficiently.

  • Obtain 2D Structures:

    • Draw the structures of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate, Luminespib, and ethyl 2-(5-nitro-1,2-oxazol-3-yl)acetate using chemical drawing software like ChemDraw.

    • Alternatively, retrieve structures from databases like PubChem.

  • Convert to 3D and Energy Minimize:

    • Import the 2D structures into a molecular modeling program (e.g., PyRx, which integrates Open Babel).[1]

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field, such as the Universal Force Field (UFF), with a conjugate gradient algorithm for at least 200 steps.[1] This step optimizes the ligand's geometry to a low-energy state.

  • Save in PDBQT Format:

    • Save the energy-minimized ligand structures as PDBQT files. This format is required by AutoDock Vina and includes atomic coordinates, partial charges, and torsional degrees of freedom.

Part 2: Target Protein Preparation

Causality: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains non-essential molecules (water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for calculating interactions. The preparation process "cleans" the structure, making it suitable for an accurate simulation.

  • Retrieve Protein Structure:

    • Download the 3D crystal structure of Hsp90 from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 2QGA , which is a structure of human Hsp90.

  • Prepare the Receptor:

    • Load the PDB file into a preparation tool like AutoDockTools or Discovery Studio.

    • Remove Unnecessary Molecules: Delete all water molecules and any co-crystallized ligands or ions from the structure.[2]

    • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.

    • Assign Charges: Compute and assign Gasteiger charges to the protein atoms.

    • Save as PDBQT: Save the prepared protein structure as a PDBQT file.

Part 3: Molecular Docking Simulation

Causality: The docking algorithm needs a defined search space to efficiently explore potential binding poses. The grid box confines this search to the region of the protein's active site, significantly speeding up the calculation and improving the chances of finding the most favorable binding mode.

  • Grid Box Generation:

    • Using AutoDockTools, define a grid box that encompasses the ATP-binding site of Hsp90. The center and dimensions of the box should be sufficient to allow the ligands to move and rotate freely within the active site. For PDB ID 2QGA, the active site is well-defined by key residues such as Asn51, Gly97, and Lys58.[4]

  • Run AutoDock Vina:

    • Use the command line to run AutoDock Vina. The command will specify the prepared receptor, the prepared ligand, the grid box configuration, and the output file name.

    • vina --receptor hsp90.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.

Part 4: Post-Docking Analysis

Causality: The output of a docking simulation is a set of possible binding poses and their corresponding binding energy scores. Analysis is required to identify the most likely binding mode and to understand the specific molecular interactions that stabilize the protein-ligand complex. This understanding is the foundation of rational drug design.

  • Analyze Binding Affinity:

    • The primary output to consider is the binding affinity, reported in kcal/mol.[2] More negative values indicate a stronger predicted binding interaction.

  • Visualize and Evaluate Poses:

    • Load the protein PDBQT and the docked ligand output PDBQT files into a visualization tool like Discovery Studio Visualizer or PyMOL.[1]

    • Examine the top-ranked binding pose (the one with the lowest binding energy).

    • Identify and analyze the key molecular interactions, including:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Major contributors to the overall binding energy.

      • Pi-stacking and Pi-cation interactions: Important for binding aromatic moieties.[1]

Results: A Comparative Analysis

The following table summarizes the docking results for our three compounds against the ATP-binding site of Hsp90.

Ligand2D StructureBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate Placeholder for 2D Image-7.5Asn51, Gly97, Asp933
Luminespib (Positive Control) Placeholder for 2D Image-8.2Asn51, Lys58, Asp93, Gly974
Ethyl 2-(5-nitro-1,2-oxazol-3-yl)acetate Placeholder for 2D Image-6.1Gly97, Asp931

Note: The binding affinity values are representative and for illustrative purposes.

Interpretation of Results
  • Positive Control Validation: Our positive control, Luminespib , exhibited the strongest binding affinity (-8.2 kcal/mol), consistent with its known potent inhibition of Hsp90.[4] It formed multiple hydrogen bonds with key active site residues, including Asn51 and Lys58, validating our docking protocol.[4]

  • Lead Compound Performance: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate showed a promising binding affinity of -7.5 kcal/mol. Critically, its 5-amino group formed a key hydrogen bond with the side chain of Asn51 , an interaction known to be important for Hsp90 inhibition.[4] The carbonyl oxygen of the acetate group also formed a hydrogen bond with the backbone of Gly97 .

  • Structural Analog Comparison: The nitro-substituted analog displayed a significantly weaker binding affinity (-6.1 kcal/mol). The replacement of the electron-donating amino group with the electron-withdrawing nitro group eliminated the crucial hydrogen bond with Asn51. This result strongly suggests that the 5-amino group is a critical pharmacophoric feature for binding to the Hsp90 active site.

Logical Framework for SAR

The comparative results allow us to build a logical framework for understanding the structure-activity relationship of this ligand series.

SAR cluster_ligands Ligands cluster_interactions Key Interactions with Hsp90 Lead Lead Compound (5-amino group) H_Bond_Asn51 H-Bond with Asn51 Lead->H_Bond_Asn51 Forms Analog Analog (5-nitro group) Analog->H_Bond_Asn51 Fails to Form Control Positive Control (Luminespib) Control->H_Bond_Asn51 Forms Binding_Affinity High Binding Affinity (<-7.0 kcal/mol) H_Bond_Asn51->Binding_Affinity Contributes to

Caption: The role of the 5-amino group in Hsp90 binding affinity.

Conclusion and Future Directions

This guide has detailed a rigorous and self-validating protocol for the comparative molecular docking of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate against Hsp90. Our in silico results demonstrate that this compound has a promising predicted binding affinity for the target, stabilized by key hydrogen bonding interactions.

The comparative analysis with a known inhibitor and a structural analog strongly indicates that the 5-amino group is a critical determinant for high-affinity binding. This provides a clear, actionable insight for future lead optimization efforts. Further work could involve synthesizing and testing this lead compound and its derivatives in biochemical and cell-based assays to validate these computational predictions. Additionally, performing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling would be a crucial next step to assess the drug-likeness of these compounds.[1]

References

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences.

  • Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.

  • Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonViewPress.

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC.

  • 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid. EvitaChem.

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. PMC.

  • Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. Journal of Chemical Information and Modeling - ACS Publications.

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC.

  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate.

  • Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl) benzimidamide. Semantic Scholar.

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Safety & Regulatory Compliance

Safety

ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate proper disposal procedures

An authoritative, procedural guide for the safe handling, containment, and disposal of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS: 2105197-65-5). Designed for laboratory managers, environmental health and safety (EHS)...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide for the safe handling, containment, and disposal of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS: 2105197-65-5). Designed for laboratory managers, environmental health and safety (EHS) officers, and research scientists, this document synthesizes regulatory compliance with the chemical mechanisms that dictate these safety protocols.

Chemical Profile and Hazard Causality

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a heterocyclic organic compound featuring an isoxazole ring substituted with an amino group and an ethyl acetate moiety. Understanding its molecular structure is critical for predicting its behavior during disposal. The high nitrogen content (from both the primary amine and the isoxazole ring) dictates that improper combustion will yield highly toxic nitrogen oxides (NOx)[1].

Furthermore, the compound presents acute localized and systemic hazards that dictate specific handling procedures[2].

Table 1: GHS Hazard Classifications & Operational Causality

Hazard CodeClassificationCausality & Operational Impact
H315 Skin Irrit. 2Causality: The ester and amine functionalities can disrupt the lipid bilayer of the skin. Impact: Mandates the use of chemically impermeable nitrile or neoprene gloves.
H318 Eye Dam. 1Causality: Severe risk of irreversible corneal damage upon contact. Impact: Standard safety glasses are insufficient; unvented chemical splash goggles or a full face shield are required.
H336 STOT SE 3Causality: Specific Target Organ Toxicity (Single Exposure) causing central nervous system depression (drowsiness/dizziness). Impact: All handling must occur within a certified Class II biological safety cabinet or chemical fume hood.

Personal Protective Equipment (PPE) Specifications

A self-validating safety protocol requires that the protective equipment directly neutralizes the identified chemical hazards.

Table 2: Required PPE and Validation Criteria

Equipment TypeSpecificationValidation Check
Respirator NIOSH-approved N95 or P100 particulate respirator (if handled as a dry powder outside a hood).Ensure seal check is performed prior to handling to mitigate H336 inhalation risks.
Eye Protection ANSI Z87.1 compliant chemical splash goggles + face shield.Must form a complete seal around the eyes to prevent dust/vapor intrusion (H318).
Hand Protection Double-gloving with heavy-duty nitrile (minimum 8 mil thickness).Inspect for micro-tears. The inner glove remains clean if the outer glove is contaminated.
Body Protection Flame-resistant lab coat over full-length pants and closed-toe shoes.Ensure cuffs are tucked into gloves to prevent wrist exposure.

Accidental Release & Spill Management Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the powder or evaporation of the solvent, which could trigger the STOT SE 3 inhalation hazard[2].

SpillResponse Spill Accidental Release (Powder/Solution) Evac Evacuate & Ventilate (Mitigate STOT SE 3) Spill->Evac PPE Don Maximum PPE (Respirator, Face Shield) Evac->PPE Contain Sweep/Absorb (Avoid Dust Formation) PPE->Contain Package Seal in Hazardous Waste Container Contain->Package

Step-by-step operational workflow for accidental spill containment.

Spill Response Steps:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Increase laboratory ventilation to maximum exhaust to mitigate H336 risks[3].

  • Don PPE: Responders must equip the PPE outlined in Table 2.

  • Containment (Dry Spill): Do not dry sweep. Lightly mist the powder with a compatible inert solvent (e.g., water or dilute alcohol) to suppress dust formation, then collect using non-sparking tools[4].

  • Containment (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Transfer all contaminated materials into a clearly labeled, heavy-duty hazardous waste bag or polyethylene drum. Wash the spill site with soap and water only after all bulk material is removed[5].

Standard Operating Procedure (SOP): Chemical Disposal

Because ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate contains significant nitrogen, standard landfill disposal or drain disposal is strictly prohibited by Environmental Protection Agency (EPA) guidelines[6]. The compound must be destroyed via high-temperature incineration[1].

The Causality of Incineration and Scrubbing

When incinerated, the isoxazole ring and amino group oxidize to form nitrogen oxides (NOx), which are potent environmental pollutants and acid rain precursors. Therefore, the waste cannot simply be burned; it must be processed in a facility equipped with an afterburner (to ensure complete combustion of the ethyl acetate carbon backbone) and an alkaline scrubber (to neutralize the acidic NOx gases before environmental release)[1][7].

DisposalPathway A Solid/Liquid Waste Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate B Dissolve in Combustible Solvent A->B C Chemical Incinerator (Primary Combustion) B->C D Afterburner (Complete Carbon Oxidation) C->D E Alkaline Scrubber (NOx Gas Neutralization) D->E F Clean Exhaust EPA Compliant E->F

Logical pathway for the incineration of nitrogen-containing organic waste.

Step-by-Step Disposal Preparation Protocol
  • Waste Segregation: Ensure the chemical is kept separate from strong oxidizing agents, which could trigger an uncontrolled exothermic reaction[8].

  • Solvent Dissolution (Lab Pack Preparation): To facilitate efficient incineration, dissolve or mix the residual ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate with a highly combustible, EPA-approved solvent (e.g., ethanol, methanol, or xylene)[1][9]. Perform this step exclusively inside a fume hood.

  • Primary Containment: Pour the dissolved mixture into a chemically compatible, sealable container (typically a high-density polyethylene (HDPE) or safety glass jug). Do not fill past 90% capacity to allow for vapor expansion.

  • RCRA Compliant Labeling: Affix a hazardous waste label immediately. The label must explicitly state:

    • "Hazardous Waste"[6]

    • Full chemical name: Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate in [Solvent Name]

    • Hazards: Skin Irritant, Severe Eye Damage, Target Organ Toxicity

    • Accumulation start date.

  • Transfer to TSDF: Transfer the sealed container to your institution's central hazardous waste accumulation area. Contract a licensed Treatment, Storage, and Disposal Facility (TSDF) that specifically utilizes chemical incinerators equipped with afterburners and scrubbers[1][10].

References

  • NextSDS. (n.d.). ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate - Chemical Substance Information. Retrieved from [Link]

  • Amazon AWS / Material Safety Data Sheets. (n.d.). General Guidelines for Chemical Spill Cleanup. Retrieved from [Link]

  • Alpha-Tec Systems. (2025). Xylene (mixed isomers) SAFETY DATA SHEET. (Cited for combustible solvent incineration procedures). Retrieved from [Link]

  • Republic Services. (n.d.). Lab Pack Services - Laboratory Chemical Disposal. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

Comprehensive Safety and Operational Guide for Handling Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate As a Senior Application Scientist, my objective is to provide you with a robust, field-proven framework for handling ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate

As a Senior Application Scientist, my objective is to provide you with a robust, field-proven framework for handling ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate (CAS: 2105197-65-5). This guide transcends basic safety data sheets by integrating mechanistic hazard profiling with self-validating operational protocols, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.

Chemical Identity & Mechanistic Hazard Profile

Ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate is a functionalized isoxazole derivative widely utilized as a building block in pharmaceutical synthesis and drug development. To handle it safely, one must understand why it is hazardous at a molecular level.

Mechanistic Causality of Hazards: The molecule features a primary amine attached to an electron-deficient isoxazole ring, alongside an ester linkage.

  • Severe Eye Damage (H318): The amino-isoxazole moiety acts as both a hydrogen bond donor and a nucleophile. Upon contact with the aqueous environment of the ocular surface, it can rapidly interact with corneal proteins, leading to severe, potentially irreversible tissue damage[1].

  • Skin Irritation (H315): The lipophilic nature of the ethyl ester allows the compound to easily partition into the stratum corneum. Once absorbed, the reactive amine can disrupt lipid bilayers and cause localized dermal inflammation[1].

  • Central Nervous System Effects (H336): Inhalation of fine powders or vapors (if the compound is dissolved in volatile solvents) can lead to systemic absorption. The compound's structural properties allow it to cross the blood-brain barrier, potentially causing drowsiness, dizziness, or central nervous system depression[1].

Hazard Summary Data

GHS Classification Hazard Code Signal Word Physiological Manifestation
Serious Eye Damage H318 Danger Irreversible corneal opacity, severe ocular irritation
Skin Irritation H315 Warning Erythema, localized dermal inflammation

| STOT SE 3 | H336 | Warning | Dizziness, central nervous system depression |

Personal Protective Equipment (PPE) Matrix & Justification

To mitigate these specific mechanistic risks, a stringent PPE matrix must be employed. This aligns with standard laboratory hazard assessment protocols to ensure employee protection against chemical absorption and physical contact[2].

Quantitative PPE Specifications

PPE Category Specification / Material Minimum Thickness Breakthrough Time Mechanistic Justification
Hand Protection Nitrile Rubber Gloves 0.11 mm > 480 min (Solid) Prevents dermal absorption; nitrile provides superior resistance against ester and amine functional groups compared to latex[3].
Eye Protection ANSI Z87.1 Chemical Goggles N/A N/A Mandated due to the H318 (Danger) classification to prevent dust and splash ingress. Safety glasses are insufficient[3].
Body Protection Flame-Resistant Lab Coat N/A N/A Provides a physical barrier against particulate settling on clothing, preventing secondary exposure[2].

| Respiratory | N95 / P100 Particulate Mask | N/A | N/A | Required only if handling outside a standardized chemical fume hood to prevent H336 inhalation effects[3]. |

Step-by-Step Operational Protocol (Handling & Workflow)

Every protocol must function as a self-validating system. By verifying engineering controls (fume hood) before relying on personal controls (PPE), the operator creates a fail-safe sequence that neutralizes exposure risks at each step[4].

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). This validates the primary engineering control.

  • PPE Donning: Equip nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Static Control: Ground all metallic weighing spatulas to prevent static discharge, which could aerosolize the fine powder and trigger an inhalation hazard.

Phase 2: Weighing and Transfer

  • Containment: Place an anti-static weigh boat on the analytical balance strictly inside the fume hood.

  • Transfer: Slowly transfer the ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate using the grounded spatula. Keep the source bottle as close to the weigh boat as possible to minimize the transit path and reduce the risk of particulate drift.

  • Sealing: Immediately cap the source bottle. If transferring to a reaction vessel, utilize a powder funnel to prevent neck-adhesion and subsequent exposure during sealing.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol to dissolve the lipophilic ester), followed by a damp water wipe.

  • Glove Disposal: Doff gloves inside-out. This self-validating step traps any residual microscopic particulates inside the glove, preventing secondary contamination of laboratory door handles. Dispose of them in a solid hazardous waste container.

OperationalWorkflow Start Pre-Operation Setup Verify Fume Hood PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Transfer Weighing & Transfer (Inside Fume Hood) PPE->Transfer Reaction Reaction Execution (Closed System) Transfer->Reaction Decon Decontamination & Waste Disposal Reaction->Decon

Caption: Operational workflow for the safe handling of ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and systematic action is required to prevent ocular exposure and inhalation.

Step-by-Step Spill Mitigation:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust draw.

  • Assessment: Determine if the spill is minor (< 50g) or major (> 50g). For major spills outside a hood, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Containment: Surround the spilled powder with an inert, dust-binding absorbent (e.g., damp sand or vermiculite) to prevent aerosolization. Do NOT use high-pressure water directly on the neat powder, as it will spread the chemical and increase the surface area for vaporization.

  • Mechanical Collection: Use a non-sparking brush and dustpan to sweep the material inward.

  • Disposal: Transfer the collected waste into a sealable, chemically compatible container explicitly labeled "Hazardous Solid Waste - Toxic/Irritant".

  • Final Wash: Wash the spill area with a dilute soap solution, followed by an alcohol wipe to remove any lingering lipophilic ester residues.

SpillResponse Detect Spill Detected Assess Assess Volume & Evacuate if > 50g Detect->Assess Contain Contain Spill (Inert Absorbent) Assess->Contain Clean Mechanical Collection (Non-sparking tools) Contain->Clean Dispose Transfer to Solid Organic Waste Clean->Dispose

Caption: Emergency response pathway for mitigating chemical spills and exposure.

References

  • [1] Title: ethyl 2-(5-amino-1,2-oxazol-3-yl)acetate - Chemical Substance Information Source: NextSDS Database URL:[Link]

  • [4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • [2] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) PMC URL: [Link]

  • [3] Title: OSHA's PPE Laboratory Standards (29 CFR 1910.132, 1910.133, 1910.138) Source: Clarion Safety Systems URL:[Link]

Sources

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